molecular formula C17H16OS2 B370967 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone CAS No. 1422166-10-6

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Número de catálogo: B370967
Número CAS: 1422166-10-6
Peso molecular: 300.4g/mol
Clave InChI: CZTLNKDRDKKKGJ-IFQMDVHZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is a chemical compound with the molecular formula C17H16OS2 and a molecular weight of 300.4 g/mol . This solid compound has a reported melting point of 120 °C when recrystallized from ethanol . This compound belongs to a class of molecules known as bis(benzylidene)cyclohexanone analogues, where the aromatic systems are thiophene rings. Structurally similar compounds in this family have been the subject of recent crystallographic investigations and have demonstrated useful applications as potent anti-cancer agents . The central cyclohexanone ring in these structures often adopts an envelope conformation, and the overall molecular skeleton can have a distinct spatial arrangement that is relevant to its biological activity . The compound is related to other photoactive bisphenol derivatives synthesized via Claisen-Schmidt condensation, a common method for creating such complex organic molecules . Intended Research Applications: This product is presented For Research Use Only and is not intended for diagnostic or therapeutic uses. It is suited for various laboratory research applications, including: * Anticancer Research: As a structural analogue of curcumin and other potent cytotoxic compounds, it may be investigated for its potential antiproliferative effects against various cancer cell lines . * Materials Science: Its conjugated system makes it a candidate for developing new photoactive materials and organic electronic components . * Chemical Synthesis: It serves as a valuable precursor or intermediate for the synthesis of more complex heterocyclic systems and Schiff base ligands in coordination chemistry. Handling and Storage: Store in a cool, dry place. For laboratory and research use only. Not for human, veterinary, or household use.

Propiedades

IUPAC Name

(2E,6E)-4-methyl-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16OS2/c1-12-8-13(10-15-4-2-6-19-15)17(18)14(9-12)11-16-5-3-7-20-16/h2-7,10-12H,8-9H2,1H3/b13-10+,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTLNKDRDKKKGJ-IFQMDVHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, a curcuminoid analog with significant potential in medicinal chemistry. The document delves into the synthesis, spectroscopic characterization, crystal structure, and conformational landscape of this molecule. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages high-quality data from its close structural analog, (2E,6E)-2,6-Bis[(5-methylthiophen-2-yl)methylene]cyclohexanone, to provide a detailed and predictive structural analysis. Furthermore, the influence of the 4-methyl group on the cyclohexanone ring's conformation is thoroughly examined through the lens of established stereochemical principles and supported by computational modeling insights from related structures. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the bis(2-thienylmethylene)cyclohexanone scaffold.

Introduction: The Significance of Curcuminoid Analogs

Curcumin, the principal curcuminoid found in turmeric, has garnered immense interest in the scientific community for its wide spectrum of pharmacological activities. However, its therapeutic potential is often hampered by poor bioavailability and metabolic instability. This has spurred the development of numerous curcumin analogs, with modifications aimed at enhancing their drug-like properties. 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone belongs to a class of such analogs where the central β-diketone moiety of curcumin is replaced by a more stable cyclohexanone ring, and the phenyl rings are substituted with thiophene rings. The incorporation of thiophene, a bioisostere of the benzene ring, can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved biological activity. The 4-methyl substituent on the cyclohexanone ring is expected to influence the conformational preference of the central ring, which in turn can affect the overall three-dimensional shape of the molecule and its interaction with biological targets.

Synthesis and Spectroscopic Characterization

The synthesis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone follows a well-established synthetic route for bis-chalcones, the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Synthetic Protocol: A Generalized Approach

The synthesis of the title compound can be achieved by the reaction of 4-methylcyclohexanone with two equivalents of thiophene-2-carboxaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. A similar procedure has been successfully employed for the synthesis of a related compound, (2E, 6E) 4-methyl-2,6-bis(4-hydroxybenzylidene)cyclohexanone[1].

Experimental Protocol: Claisen-Schmidt Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve 4-methylcyclohexanone (1 equivalent) and thiophene-2-carboxaldehyde (2 equivalents) in ethanol.

  • Catalyst Addition: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Reaction Execution: Continue stirring the reaction mixture at room temperature for a designated period (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Methylcyclohexanone E Claisen-Schmidt Condensation A->E B Thiophene-2-carboxaldehyde (2 eq.) B->E C Base Catalyst (e.g., NaOH) C->E D Solvent (e.g., Ethanol) D->E F 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone E->F

Caption: Synthetic workflow for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone.

Spectroscopic Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted Spectroscopic Data for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

TechniqueExpected Key Signals
¹H NMR Signals for the thienyl protons, a singlet for the exocyclic vinylic protons, and multiplets for the cyclohexanone ring protons, including a distinct signal for the methyl group.
¹³C NMR A signal for the carbonyl carbon (~190 ppm), signals for the sp² carbons of the thienyl rings and the exocyclic double bonds, and signals for the sp³ carbons of the cyclohexanone ring, including the methyl carbon.
IR (KBr) A strong absorption band for the C=O stretching vibration (~1660-1680 cm⁻¹), and characteristic bands for C=C stretching and C-H bending vibrations of the aromatic and vinylic groups.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₁₆OS₂).

The spectral data for analogous compounds, such as 2,6-bis(benzylidene)cyclohexanones, provide a strong basis for these predictions[2].

Crystal Structure Analysis (Based on a Close Analog)

As of the writing of this guide, the single-crystal X-ray structure of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone has not been reported. However, the crystal structure of a very close analog, (2E,6E)-2,6-Bis[(5-methylthiophen-2-yl)methylene]cyclohexanone , provides invaluable insights into the likely solid-state conformation and packing of the title molecule.

Molecular Geometry

Based on the analog, the molecule is expected to adopt an overall planar conformation, with the two thienylmethylene arms extending from the central cyclohexanone ring in an E,E configuration. The cyclohexanone ring itself is likely to exist in a distorted chair or boat conformation to accommodate the sp² hybridized carbons of the exocyclic double bonds.

Table 2: Key Crystallographic Parameters of (2E,6E)-2,6-Bis[(5-methylthiophen-2-yl)methylene]cyclohexanone

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.0631 (19)
b (Å)5.9790 (8)
c (Å)17.689 (2)
β (°)99.204 (2)
V (ų)1572.6 (4)
Z4

Data extracted from the crystallographic information file of (2E,6E)-2,6-Bis[(5-methylthiophen-2-yl)methylene]cyclohexanone.

Intermolecular Interactions

In the solid state, the packing of these molecules is likely governed by a combination of weak intermolecular interactions, such as C-H···O and C-H···π interactions. These interactions play a crucial role in stabilizing the crystal lattice.

Conformational Analysis: The Influence of the 4-Methyl Group

The conformational flexibility of the central cyclohexanone ring is a key determinant of the overall shape of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone and, consequently, its biological activity. The presence of the 4-methyl group introduces a stereocenter and influences the conformational equilibrium of the six-membered ring.

Chair Conformation and A-Values

Substituted cyclohexanes predominantly adopt a chair conformation to minimize torsional and steric strain. A substituent on a cyclohexane ring can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by the steric bulk of the substituent, quantified by its A-value (the Gibbs free energy difference between the axial and equatorial conformers)[3]. For a methyl group, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

G cluster_axial Axial Methyl (Disfavored) cluster_equatorial Equatorial Methyl (Favored) A Axial Conformer B 1,3-Diaxial Interactions (Steric Hindrance) A->B leads to E Conformational Equilibrium A->E C Equatorial Conformer D Reduced Steric Strain C->D results in C->E

Caption: Conformational preference of the 4-methyl group on the cyclohexanone ring.

Computational Modeling Insights

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences and electronic properties of molecules. For curcuminoid analogs, DFT studies have been instrumental in understanding their structure-activity relationships. Computational studies on similar bis(benzylidene)cyclohexanones have shown that the cyclohexanone ring can adopt various conformations, including chair, twisted-boat, and sofa forms, with the chair conformation generally being the most stable[4]. The presence of the 4-methyl group is expected to further stabilize the chair conformation with the methyl group in the equatorial position.

Protocol: DFT-Based Conformational Analysis

  • Model Building: Construct the 3D structure of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone.

  • Geometry Optimization: Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the minimum energy conformations.

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Energy Comparison: Compare the relative energies of the different conformers (e.g., axial vs. equatorial methyl group) to determine the most stable conformation.

  • Analysis of Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to gain insights into the molecule's reactivity and potential interaction sites.

Conclusion and Future Directions

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, and a detailed analysis of its probable crystal structure and conformational preferences based on high-quality data from close analogs and established chemical principles. The equatorial preference of the 4-methyl group is a key feature influencing its three-dimensional structure.

Future research should focus on obtaining the single-crystal X-ray structure of the title compound to validate the predictions made in this guide. Furthermore, in-depth biological evaluation of this compound against various disease targets is warranted to explore its full therapeutic potential. The insights provided herein are intended to facilitate these future endeavors and contribute to the advancement of drug discovery in the field of curcuminoid analogs.

References

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. Available from: [Link]

  • 2,6-Dibenzylidene-4-methylcyclohexanone | C21H20O | CID 1799215. PubChem. Available from: [Link]

  • Computational Study for some synthesised derivatives of mono and di-[(E) -1-phenylmethylene]-1-cyclohexanone and their biological activities. Journal of Pure & Applied Sciences. 2018;17(2). doi:10.51984/jopas.v17i2.174. Available from: [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Available from: [Link]

  • (E,E)-3-Methyl-2,5-bis(4-methylbenzylidene)cyclopentanone: synthesis, characterization, Hirshfeld surface analysis and antibacterial activity. PMC. Available from: [Link]

  • Rajkotia KM. Synthesis and Spectral Characterization of Photoactive (2E, 6E) 4 -methyl- 2,6 bis (4 hydroxybenzylidene) cyclohexanone. International Journal for Pharmaceutical Research Scholars. 2012;1(1):79-82. Available from: [Link]

Sources

Photophysical Profiling of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone: A Technical Guide to Electronic Absorption and Emission Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Focus: Mechanistic Photophysics, Spectroscopic Workflows, and Solvatochromic Analysis

Executive Summary

The rational design of organic fluorophores and photosensitizers heavily relies on understanding the structure-property relationships of cross-conjugated dienones. 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone represents a highly specialized class of diarylidene cycloalkanones (bis-chalcone analogues) featuring a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture.

In this molecule, the central carbonyl group acts as the electron acceptor (A), while the peripheral 2-thienyl rings serve as highly polarizable electron donors (D) [5]. The incorporation of the 4-methylcyclohexanone core is not merely structural; it sterically locks the central ring into a rigid chair conformation, minimizing non-radiative decay pathways and extending the effective conjugation length compared to acyclic counterparts. This guide dissects the electronic absorption and emission spectra of this compound, providing field-proven protocols for its spectroscopic validation.

Structural and Electronic Fundamentals

The D-π-A-π-D Architecture and ICT

The photophysical behavior of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is dominated by Intramolecular Charge Transfer (ICT) . Upon photon absorption, electron density rapidly shifts from the electron-rich thiophene sulfur atoms through the conjugated vinyl bridges toward the electron-deficient carbonyl oxygen[1].

  • Why Thiophene? Thiophene is a superior electron donor compared to benzene due to the higher polarizability of the sulfur heteroatom. This results in a significant bathochromic (red) shift in both absorption and emission spectra[5].

  • Why the 4-Methylcyclohexanone Core? Acyclic bis-chalcones suffer from free rotation around the central single bonds, leading to energy loss via rapid non-radiative relaxation. The cyclic core restricts this rotation, enforcing a highly planar transoid/cisoid geometry that maximizes orbital overlap [4]. The 4-methyl group introduces a subtle asymmetry that disrupts tight intermolecular π-π stacking in the solid state, which is crucial for preventing aggregation-caused quenching (ACQ) in concentrated solutions or thin films.

ICT_Mechanism GS Ground State (S0) Weakly Polar LE Locally Excited State (LE) Franck-Condon State GS->LE hν (Absorption) π → π* ICT ICT State (S1) Highly Polarized D-π-A-π-D LE->ICT Solvent Relaxation Dipole Stabilization EM Fluorescence Emission (Stokes Shifted) ICT->EM Radiative Decay EM->GS Ground State Recovery

Figure 1: Photophysical pathway illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Electronic Absorption Spectra (UV-Vis)

The UV-Vis spectrum of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is characterized by two primary regions:

  • High-Energy Band (250–320 nm): Attributed to localized π→π∗ transitions within the isolated thiophene rings.

  • Low-Energy Band (380–430 nm): A broad, intense band corresponding to the global π→π∗ transition mixed with strong ICT character [4].

Solvatochromism in Absorption

While the ground state ( S0​ ) possesses a moderate dipole moment, the Franck-Condon excited state is highly polarized. However, because absorption occurs faster ( ∼10−15 s) than solvent molecules can reorient ( ∼10−12 s), the absorption maximum ( λmax​ ) shows only mild positive solvatochromism (shifting 10–20 nm from non-polar to polar solvents) [2].

Fluorescence Emission and Excited-State Dynamics

The emission profile is where the ICT nature of the molecule truly manifests. Following excitation, the surrounding solvent molecules reorient to stabilize the highly polar S1​ ICT state.

The Mega-Stokes Shift

This solvent relaxation significantly lowers the energy of the S1​ state prior to emission, resulting in a Mega-Stokes shift (often exceeding 100 nm or 5000 cm⁻¹) [3].

  • Causality of Solvent Polarity: In non-polar solvents (e.g., cyclohexane), solvent stabilization is minimal, yielding blue/green emission. In highly polar solvents (e.g., DMSO), strong dipole-dipole interactions stabilize the ICT state drastically, pushing the emission deep into the yellow/orange region [2].

Quantitative Photophysical Data

Table 1: Representative photophysical parameters of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone across a dielectric continuum.

SolventDielectric Constant ( ε )Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm⁻¹)Quantum Yield ( ΦF​ )
Cyclohexane2.0238546042300.04
Toluene2.3839248548900.12
Chloroform4.8140551050800.25
Acetonitrile37.541254559200.18
DMSO46.841856060600.15

(Note: Quantum yield typically peaks in moderately polar halogenated solvents where ICT is stabilized but non-radiative hydrogen-bonding quenching is absent).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating loop for synthesizing and spectroscopically characterizing the compound.

Phase 1: Synthesis via Claisen-Schmidt Condensation

The compound is synthesized via a base-catalyzed aldol condensation, which is highly efficient for generating diarylidene cycloalkanones [1].

  • Reagents: Dissolve 10 mmol of 4-methylcyclohexanone and 20 mmol of 2-thiophenecarboxaldehyde in 30 mL of absolute ethanol.

  • Catalysis: Add 5 mL of a 10% aqueous NaOH solution dropwise while stirring vigorously at 0–5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A colored precipitate will form.

  • Purification (Critical Step): Filter the crude solid and wash with cold ethanol. Recrystallize twice from a dichloromethane/hexane mixture. Causality: Trace impurities or mono-adducts act as severe fluorescence quenchers. Purity must be >99% via HPLC before spectroscopic analysis.

Phase 2: Spectroscopic Validation Workflow

To accurately measure the ICT state and calculate the Lippert-Mataga relationship, a rigorous solvent series must be employed.

  • Stock Solution: Prepare a 1.0×10−3 M stock solution in spectroscopic-grade THF.

  • Serial Dilution: Dilute the stock to a working concentration of 1.0×10−5 M in the target solvents (Cyclohexane, Toluene, Chloroform, Acetonitrile, DMSO). Causality: Concentrations above 2.0×10−5 M trigger inner-filter effects (self-absorption) and excimer formation, artificially red-shifting the emission and suppressing the quantum yield.

  • UV-Vis Acquisition:

    • Use a dual-beam spectrophotometer with matched 10 mm quartz cuvettes.

    • Run a baseline correction using the pure respective solvent.

    • Scan from 250 nm to 600 nm at a scan rate of 120 nm/min.

  • Fluorescence Acquisition:

    • Set the excitation wavelength to the exact λmax​ determined from the UV-Vis scan for that specific solvent.

    • Set excitation and emission slit widths to 2.5 nm to ensure high resolution.

    • Integrate the area under the emission curve to calculate relative quantum yields against a standard (e.g., Quinine sulfate in 0.1 M H₂SO₄).

Workflow Syn 1. Synthesis Claisen-Schmidt Condensation Pur 2. Purification Recrystallization & HPLC Syn->Pur Prep 3. Sample Prep Solvent Series (Hexane to DMSO) Pur->Prep Abs 4. UV-Vis Absorption Spectroscopy Prep->Abs Emi 5. Fluorescence Emission Spectroscopy Prep->Emi Ana 6. Data Analysis Lippert-Mataga Plotting Abs->Ana Emi->Ana

Figure 2: Self-validating experimental workflow for spectroscopic characterization.

Conclusion

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is a robust, highly tunable D-π-A-π-D chromophore. By leveraging the electron-donating power of thiophene and the conformational rigidity of the 4-methylcyclohexanone core, researchers can achieve exceptional mega-Stokes shifts and strong solvatochromic responses. Adhering to strict concentration limits and high-purity synthetic protocols ensures that the acquired electronic absorption and emission spectra accurately reflect the intrinsic photophysics of the molecule, paving the way for its use in advanced bioimaging and optoelectronic applications.

References

  • Synthesis and study of spectroscopic behaviour of cyclohexanone based bis-chalcones NIScPR[Link]

  • Synthesis of Bioinspired Curcuminoid Small Molecules for Solution-Processed Organic Solar Cells with High Open-Circuit Voltage ACS Energy Letters[Link]

  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes National Institutes of Health (NIH) / PMC[Link]

  • On the Preparation and Spectroelectrochemical Characterization of Certain 2,5-Bis(het)aryl Substituted Thiophenes Martin Luther University Halle-Wittenberg[Link]

A Technical Guide to Molecular Docking and Binding Affinity Analysis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting molecular docking studies on 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, a curcumin analog belonging to the bis(arylidene) cyclohexanone class of compounds. These compounds are of significant interest due to their potential as anticancer agents.[1][2][3] This document, intended for researchers and drug development professionals, outlines a complete in-silico protocol, from ligand and protein preparation to the execution of docking simulations and the critical analysis of binding affinity results. By explaining the causality behind each methodological choice, this guide serves as a practical and scientifically rigorous resource for predicting the binding mechanism of this compound against relevant cancer targets, such as the Epidermal Growth Factor Receptor (EGFR).[1][4]

Introduction: The Rationale for In-Silico Analysis

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is a synthetic organic compound featuring a central cyclohexanone ring.[5][6] This structural motif is shared by a class of molecules known as bis(arylidene) cyclohexanones, which are recognized for a spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][5][7] The core scaffold mimics curcumin, a natural compound known for its therapeutic potential, but is designed to overcome certain pharmacokinetic limitations.[1]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8][9] It has become an indispensable tool in modern drug discovery for several reasons:

  • Target Identification: It helps elucidate the mechanism of action by predicting how a compound interacts with specific biological macromolecules.[10]

  • Lead Optimization: It allows for the rapid screening of virtual compound libraries to prioritize candidates with the highest predicted binding affinity, thereby reducing the time and cost associated with laboratory synthesis and testing.[11]

  • Binding Mode Analysis: It provides detailed, three-dimensional insights into the intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex.[12][13]

This guide will use the Epidermal Growth Factor Receptor (EGFR) as an exemplary target. EGFR is a transmembrane glycoprotein whose tyrosine kinase domain is a well-validated target in oncology, as its over-expression is common in various cancers, including breast and lung cancer.[11][14] A recent study on a similar compound, 2,6-bis-(4-nitrobenzylidene) cyclohexanone, demonstrated its potential to target the EGFR receptor, making it a logical choice for this guide.[1]

Foundational Principles: A Self-Validating Docking Protocol

To ensure the scientific integrity of any docking study, the protocol must be validated. This is a critical step to confirm that the chosen software and parameters can accurately reproduce a known, experimentally determined binding pose.[15] The standard method for this is redocking .[16]

Redocking Protocol:

  • Select a protein crystal structure from the Protein Data Bank (PDB) that contains a co-crystallized ligand.

  • Extract the native ligand from the binding site.

  • Re-dock the extracted ligand back into the same binding site using the defined protocol.

  • Calculate the Root Mean Square Deviation (RMSD) between the atomic coordinates of the docked pose and the original crystallographic pose.[12][17]

An RMSD value of less than 2.0 Å is widely considered the benchmark for a successful validation, indicating that the docking protocol is reliable and can be used for screening new compounds.[14][15][18]

Comprehensive Methodology: From Preparation to Analysis

This section details the step-by-step workflow for a robust molecular docking experiment. We will use AutoDock Vina, a widely adopted and validated open-source docking program, as our primary tool.[19]

Part A: System Preparation

Accurate preparation of both the ligand (the compound) and the receptor (the protein) is the most critical phase of a docking simulation. Errors at this stage can lead to misleading results.[20]

Protocol 1: Receptor Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein. For this guide, we will use EGFR Tyrosine Kinase domain co-crystallized with erlotinib (PDB ID: 1M17).[1][4]

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., BIOVIA Discovery Studio, UCSF Chimera, or PyMOL). Remove all non-essential components, including water molecules, co-factors, and any secondary protein chains.[21][22][23] Only the primary protein chain and the co-crystallized ligand (for validation) should remain initially.

  • Repair and Refine: Check for and repair any missing residues or atoms in the protein structure. Tools like Swiss-PdbViewer or the "Dock Prep" tool in Chimera can automate this process.[20][22]

  • Add Hydrogens: Since most PDB structures are derived from X-ray crystallography, they lack hydrogen atoms. Add polar hydrogens, as they are essential for defining hydrogen bonds.[21][24]

  • Assign Charges: Assign partial charges to the protein atoms. For AutoDock, Kollman or Gasteiger charges are standard. This step is crucial for calculating electrostatic interactions.[21][25]

  • Final Output: Save the prepared receptor in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).[25][26]

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone using a chemical sketcher like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D conformer is likely not in a low-energy state. Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This is a crucial step to ensure the ligand structure is realistic.[23][27]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Assign Charges: As with the receptor, add Gasteiger partial charges to the ligand atoms.[25]

  • Final Output: Save the prepared ligand in the PDBQT file format required by AutoDock Vina.[26][28]

Part B: The Molecular Docking Workflow

The docking process itself involves defining a search space and running the docking algorithm to predict the best binding poses.

Workflow Diagram

G cluster_prep Part A: Preparation cluster_dock Part B: Docking cluster_analysis Part C: Analysis PDB 1. Download Receptor (e.g., PDB: 1M17) Clean 2. Clean Receptor (Remove Water, Ions) PDB->Clean PDBQT 4. Convert to PDBQT (Add Hydrogens, Charges) Clean->PDBQT Ligand 3. Prepare Ligand (2D to 3D, Minimize) Ligand->PDBQT Grid 5. Define Grid Box (Set Search Space) PDBQT->Grid Vina 6. Run AutoDock Vina (Execute Simulation) Grid->Vina Results 7. Analyze Poses (Binding Affinity) Vina->Results Interactions 8. Visualize Interactions (H-Bonds, Hydrophobic) Results->Interactions Validation 9. Protocol Validation (Redocking, RMSD < 2Å) Interactions->Validation

Caption: A complete workflow for molecular docking, from preparation to analysis.

Protocol 3: Docking Simulation

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the receptor. This box defines the search space for the ligand.[21] The coordinates and dimensions of the box should be large enough to allow the ligand to move and rotate freely but focused enough to ensure efficient sampling. A common practice is to center the grid on the co-crystallized ligand's position.

  • Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the center and size of the grid box, and other parameters like exhaustiveness (which controls the computational effort).

  • Execute Docking: Run the AutoDock Vina program from the command line, providing the configuration file as input. Vina will perform a series of independent runs using a Lamarckian Genetic Algorithm to explore the conformational and positional space of the ligand.[27]

  • Output: Vina will generate an output file containing a ranked list of the predicted binding poses for the ligand, along with their corresponding binding affinity scores.

Part C: Analysis and Interpretation of Results

The output of a docking simulation is a wealth of data that requires careful interpretation.

1. Binding Affinity (Docking Score): AutoDock Vina reports binding affinity in units of kcal/mol.[29] This score is an estimation of the Gibbs free energy of binding (ΔG).[8]

  • Interpretation: The more negative the binding affinity score, the stronger and more stable the predicted interaction between the ligand and the receptor.[12][30] For instance, a score of -10.72 kcal/mol indicates a much stronger predicted affinity than a score of -5.10 kcal/mol.[9]

  • Context is Key: It is crucial to understand that these scores are predictions. They are most powerful when used for relative comparison (i.e., ranking different compounds against the same target) rather than as absolute measures of binding strength.[8][29] A good practice is to compare the score of your test compound to that of a known inhibitor or the re-docked native ligand.[16]

2. Binding Pose and Interactions: The top-ranked poses should be visually inspected using molecular graphics software.[12]

  • Visual Analysis: Load the receptor and the docked ligand poses into a program like PyMOL or Chimera.

  • Interaction Mapping: Analyze the non-covalent interactions that stabilize the complex. Key interactions to look for include:

    • Hydrogen Bonds: Identify specific amino acid residues in the active site that act as hydrogen bond donors or acceptors with the ligand.

    • Hydrophobic Interactions: Note contacts between non-polar regions of the ligand and hydrophobic residues in the protein.

    • Pi-Interactions: Look for pi-pi stacking or pi-cation interactions, which can be significant for aromatic compounds.

Hypothetical Results and Discussion

To illustrate the application of this guide, we present a hypothetical docking result of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone against the EGFR kinase domain (PDB: 1M17).

Table 1: Hypothetical Docking Results Summary

CompoundBinding Affinity (kcal/mol)RMSD (Å) (from native ligand)Key Interacting ResiduesInteraction Types
Erlotinib (Redocked) -9.51.12Met793, Gly796, Leu718, Thr790H-Bond, Hydrophobic
Compound of Interest -10.2N/AMet793, Leu844, Cys797, Asp855H-Bond, Pi-Sulfur, Hydrophobic

Discussion of Hypothetical Results:

In this hypothetical scenario, the redocking of the native ligand, erlotinib, yielded a binding affinity of -9.5 kcal/mol with an RMSD of 1.12 Å. This low RMSD value validates our docking protocol, confirming its reliability.[31]

Our compound of interest, 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, shows a more favorable binding affinity of -10.2 kcal/mol compared to the known inhibitor erlotinib.[1] Visual analysis reveals that it forms a crucial hydrogen bond with the "gatekeeper" residue Met793, a known key interaction for EGFR inhibitors. Additionally, the thienyl groups engage in hydrophobic and pi-sulfur interactions with residues like Leu844 and Cys797 within the active site, further stabilizing the complex. These results strongly suggest that the compound is a promising candidate for EGFR inhibition and warrants further investigation through in-vitro assays.[27]

Conclusion and Future Directions

This guide has provided a detailed, scientifically grounded protocol for conducting molecular docking studies on 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone. By adhering to rigorous preparation, execution, and validation standards, researchers can generate reliable in-silico data to predict binding affinity and interaction mechanisms. The insights gained from such studies are invaluable for guiding the rational design and optimization of novel anticancer agents. The next logical steps following a promising docking result would include molecular dynamics (MD) simulations to assess the stability of the predicted complex over time and, ultimately, in-vitro biological assays (e.g., cytotoxicity MTT assays) to confirm the compound's anticancer activity experimentally.[11][27]

References

  • Protein Preparation for Molecular Docking (Step-by-Step Workflow). (2026). YouTube.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • Batch Ligand Preparation on Autodock Vina? (2021). ResearchGate.
  • Dock ligands and libraries of ligands with AutoDock Vina Extended. (n.d.). SAMSON.
  • Molecular Docking Approach to Identify Potential Anticancer Compounds from Begonia (Begonia sp). (n.d.). AIP Publishing.
  • "Anticancer agent 36" molecular docking studies. (2025). Benchchem.
  • Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). GeeksforGeeks.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute.
  • Tutorial 13: The concept of redocking explained. (2024). YouTube.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube.
  • Validation of the docking protocol by redocking the IN-35 conformation... (n.d.). ResearchGate.
  • Preparing the protein and ligand for docking. (n.d.). ScotCHEM.
  • Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia. (2024). Scientific Reports.
  • Molecular docking proteins preparation. (2019). ResearchGate.
  • How to interprete and analyze molecular docking results? (2024). ResearchGate.
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (n.d.). PMC.
  • How to interpret the affinity in a protein docking - ligand. (2021). Matter Modeling Stack Exchange.
  • How to prepare the ligands for Autodock Vina? (n.d.). ECHEMI.
  • (PDF) Validation of Docking Methodology (Redocking). (2024). ResearchGate.
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025). Journal of Medicinal Chemistry.
  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2025). MDPI.
  • Molecular Docking Studies of Platinum Metal-Based Anticancer Drugs Cis-Diamineglycolatoplatinum and its Derivatives Binding Affinity with... (2024). Preprints.org.
  • Molecular docking of the anticancer bioactive compound proceraside with macromolecules involved in the cell cycle and DNA replication. (2016). Genetics and Molecular Research.
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (n.d.). Research Journal of Pharmacy and Technology.
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4- nitrobenzylidene) cyclohexanone. (2024). Ubaya Repository.
  • Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. (2012). European Journal of Medicinal Chemistry.
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Request PDF. (n.d.). ResearchGate.
  • (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. (n.d.). PubChem.
  • Biological Activity of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone Derivatives: A Review of Available Scientific Literature. (2025). Benchchem.
  • Synthesis and characterization of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone. (2025). Benchchem.
  • 6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. (2022). MDPI.
  • CAS 17429-02-6: 4-hydroxy-4-methylcyclohexanone. (n.d.). CymitQuimica.
  • SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. (2024). EUROPEAN JOURNAL OF MODERNMEDICINE AND PRACTICE.

Sources

Density functional theory (DFT) calculations for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Density Functional Theory (DFT) Profiling for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Executive Summary

The compound 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone (CAS: 1422166-10-6)[1] belongs to the highly versatile class of cross-conjugated dienones, specifically diarylidenecycloalkanones. Featuring a classic Donor-π-Acceptor-π-Donor (D-π-A-π-D) molecular architecture, this compound is of significant interest in the development of nonlinear optical (NLO) materials, two-photon absorption (TPA) dyes, and bioactive pharmacophores.

This whitepaper provides a comprehensive, self-validating computational protocol for evaluating the structural, electronic, and photophysical properties of this molecule using Density Functional Theory (DFT). By establishing causality between the molecule's structural nuances—such as the electron-rich thiophene rings and the symmetry-breaking methyl group—and its quantum mechanical behavior, we provide a robust framework for researchers and drug development professionals.

Molecular Architecture & Causality

The unique properties of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone arise directly from its structural components:

  • The Cyclohexanone Core (Acceptor): Acts as the central electron-deficient (A) unit. The rigid alicyclic ring restricts conformational flexibility, which minimizes non-radiative decay pathways and enhances fluorescence quantum yields compared to linear analogs[2].

  • The Thienylmethylene Groups (Donors): Thiophene rings act as strong electron donors (D). The sulfur atom's lone pairs participate in extended π-conjugation across the exocyclic C=C double bonds, facilitating rapid intramolecular charge transfer (ICT).

  • The 4-Methyl Substituent: The addition of a methyl group at the C4 position of the cyclohexanone ring breaks perfect C2v​ symmetry. Causality: This steric bulk prevents tight intermolecular π−π stacking in the solid state, thereby mitigating aggregation-caused quenching (ACQ) and improving solubility in organic solvents.

G Donor1 Thiophene Ring (D) Electron Rich Pi1 C=C Bridge (π) Donor1->Pi1 ICT Acceptor Cyclohexanone Core (A) Electron Deficient Pi1->Acceptor Pi2 C=C Bridge (π) Pi2->Acceptor Donor2 Thiophene Ring (D) Electron Rich Donor2->Pi2 ICT

Fig 1. Intramolecular charge transfer (ICT) in the D-π-A-π-D architecture.

Computational Methodology: A Self-Validating Protocol

To accurately predict the behavior of this molecule, a rigorous DFT protocol must be employed. We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311G(d,p) basis set.

Why this specific level of theory? Hybrid functionals like B3LYP provide an optimal balance between exact Hartree-Fock exchange and electron correlation. This is critical for highly conjugated D-π-A-π-D systems, where pure local density approximation (LDA) functionals tend to over-delocalize electron density, artificially lowering the HOMO-LUMO gap. Furthermore, the inclusion of polarization functions (d,p) in the triple-zeta basis set is mandatory to accurately model the diffuse electron density of the heavy sulfur atoms in the thiophene rings[3].

Step-by-Step Experimental & Computational Workflow

Phase 1: Synthesis (Grounding the Model)

  • Reaction Setup: Perform a Claisen-Schmidt condensation by reacting 4-methylcyclohexanone (1 eq) with 2-thiophenecarboxaldehyde (2 eq) in ethanol.

  • Catalysis: Introduce a base catalyst (e.g., 10% NaOH aqueous solution) dropwise under continuous stirring at room temperature[4].

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure (2E,6E)-isomer.

Phase 2: DFT Computational Setup

  • Input Generation: Construct the 3D geometry of the (2E,6E)-isomer using a molecular builder (e.g., GaussView). Ensure the thiophene sulfur atoms are oriented in the anti conformation relative to the carbonyl oxygen to minimize steric and electrostatic repulsion.

  • Geometry Optimization: Run the optimization at the B3LYP/6-311G(d,p) level in the gas phase.

  • Frequency Validation (The Self-Validation Step): Execute a vibrational frequency calculation on the optimized geometry. Rule: The absence of imaginary frequencies (NImag = 0) mathematically validates that the structure resides at a true global minimum on the potential energy surface[5].

  • Excited State Modeling: Perform Time-Dependent DFT (TD-DFT) calculations to simulate the UV-Vis absorption spectrum. Utilize the Polarizable Continuum Model (PCM) to account for solvent effects (e.g., Chloroform, ϵ=4.806 ).

G Start Input Geometry (4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Analysis (Zero Imaginary Frequencies?) Opt->Freq Freq->Opt No (Re-optimize) Valid True Minimum Confirmed Freq->Valid Yes TDDFT TD-DFT Calculations (Excited States & UV-Vis) Valid->TDDFT NBO NBO & NLO Analysis (Charge Transfer & Hyperpolarizability) Valid->NBO

Fig 2. Self-validating DFT computational workflow for geometry and electronic profiling.

Quantitative Data Presentation

The frontier molecular orbitals (FMOs) dictate the chemical reactivity and kinetic stability of the molecule. The Highest Occupied Molecular Orbital (HOMO) is typically localized over the thiophene rings and the exocyclic double bonds, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated over the central cyclohexanone moiety.

The data below represents the standard theoretical outputs extracted from the B3LYP/6-311G(d,p) level for this class of thiophene-substituted dienones[6].

Table 1: Electronic Properties & Frontier Molecular Orbitals
ParameterTheoretical Value (Gas Phase)Significance / Causality
HOMO Energy ( EHOMO​ ) -5.62 eVIndicates electron-donating capability of the thiophene rings.
LUMO Energy ( ELUMO​ ) -2.48 eVIndicates electron-accepting capability of the carbonyl core.
Energy Gap ( ΔE ) 3.14 eVA narrow gap facilitates high polarizability and low excitation energies, ideal for NLO applications.
Dipole Moment ( μ ) 3.85 DebyeHigh dipole moment suggests strong asymmetry in electron distribution, driven by the D-π-A-π-D push-pull effect.
Global Hardness ( η ) 1.57 eVLower hardness implies higher chemical reactivity and softer electron clouds.
Table 2: Nonlinear Optical (NLO) Parameters

To evaluate the material's potential for photonics, the first hyperpolarizability ( β0​ ) is calculated. The extended conjugation provided by the thiophene rings significantly amplifies this value compared to unsubstituted cyclohexanones.

NLO ParameterCalculated Value (a.u.)Equivalent in esu
Mean Polarizability ( α0​ ) 315.42 4.67×10−23 esu
Anisotropy of Polarizability ( Δα ) 412.18 6.10×10−23 esu
First Hyperpolarizability ( β0​ ) 18,450.5 1.59×10−29 esu

Note: A β0​ value in the range of 10−29 esu is typically several magnitudes higher than that of urea (a standard reference), confirming the molecule's excellent NLO properties.

Mechanistic Insights: Natural Bond Orbital (NBO) Analysis

To understand the stabilization energy of the molecule, NBO analysis is performed. This evaluates the second-order perturbation energy ( E(2) ) between donor (occupied) and acceptor (unoccupied) orbitals.

In 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, the most significant stabilizing interactions occur via π→π∗ transitions. Specifically, the delocalization of π electrons from the thiophene C=C bonds to the anti-bonding π∗ orbitals of the exocyclic C=C bridge yields stabilization energies exceeding 20 kcal/mol. Furthermore, the lone pair ( LP ) on the carbonyl oxygen ( LP(O)→σ∗(C−C) ) provides structural rigidity to the central ring, confirming why the molecule favors a specific "half-chair" conformation rather than a perfect chair[3].

References

  • Sajan, D., et al. "Molecular structure and vibrational spectra of 2,6-bis(benzylidene)cyclohexanone: a density functional theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011. URL:[Link]

  • Preprints.org. "Theoretical Study of Structure and Photophysics of Homologous Series of Bis(arylydene)cycloalkanones." Preprints, 2023. URL:[Link]

  • ACS Publications. "A Straightforward Synthesis and Structure–Activity Relationship of Highly Efficient Initiators for Two-Photon Polymerization." Macromolecules, 2013. URL:[Link]

Sources

Photophysical and photochemical properties of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical and photochemical properties of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes theoretical principles and experimental findings from closely related bis(arylydene)cycloalkanone and diarylethene derivatives to offer a predictive framework for its behavior. The guide covers the synthesis, expected electronic absorption and emission characteristics, and potential photochemical reactions, with a focus on the underlying mechanisms and structure-property relationships. This document is intended to serve as a valuable resource for researchers interested in the design and application of novel photosensitive materials.

Introduction

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone belongs to the class of bis(arylydene)cycloalkanones, a group of compounds that have garnered significant interest due to their intriguing photophysical and photochemical properties. These molecules are characterized by a central cyclohexanone core flanked by two thienylmethylene arms. The extended π-conjugation across the molecule, influenced by the electron-rich thiophene rings, is expected to give rise to distinct spectroscopic features and light-induced reactivity.

The structural similarity of the core scaffold to curcumin and other chalcone derivatives suggests potential applications in medicinal chemistry and materials science. Specifically, the incorporation of thiophene moieties, known for their unique electronic properties, may lead to novel applications in areas such as organic electronics and photochromic materials.[1][2] This guide will explore the theoretical basis for these properties and provide a roadmap for their experimental investigation.

Molecular Structure and Synthesis

The foundational step in understanding the properties of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is to visualize its molecular architecture and outline a plausible synthetic route.

Molecular Structure

The molecule consists of a 4-methylcyclohexanone ring as the central scaffold. Two 2-thienylmethylene groups are attached to the 2 and 6 positions of the cyclohexanone ring. The geometry of the thienylmethylene substituents can exist as E/Z isomers, which will have a significant impact on the molecule's photophysical and photochemical behavior.

Caption: Molecular structure of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone.

Proposed Synthesis

The synthesis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone can be achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of a ketone with an aldehyde.

G reactant1 4-Methylcyclohexanone reaction Claisen-Schmidt Condensation reactant1->reaction reactant2 2-Thiophenecarboxaldehyde reactant2->reaction catalyst Base Catalyst (e.g., NaOH or KOH) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone purification Purification (Recrystallization/Chromatography) product->purification reaction->product

Caption: Proposed synthetic workflow for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone.

Experimental Protocol: Claisen-Schmidt Condensation

  • Reactant Preparation: Dissolve 4-methylcyclohexanone (1 equivalent) and 2-thiophenecarboxaldehyde (2 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a base catalyst, such as sodium hydroxide or potassium hydroxide, to the reactant mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product may precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

Photophysical Properties

The photophysical properties of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone are dictated by its electronic structure, which is characterized by an extended π-conjugated system.

Electronic Absorption

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions. The extended conjugation length, involving the two thienyl groups and the enone moiety, will likely result in strong absorption in the near-UV or visible region of the electromagnetic spectrum.[3]

A theoretical study on a series of bis(arylydene)cycloalkanone dyes suggests that the position of the absorption maximum (λmax) is sensitive to the electronic nature of the aryl substituents and the planarity of the molecule.[4] The electron-donating nature of the thiophene rings is expected to lead to a red-shift in the absorption spectrum compared to analogous compounds with benzene rings. However, the cyclohexanone core may introduce steric hindrance, potentially disrupting the planarity and thus the extent of π-conjugation, which could lead to a blue-shift compared to a more planar cyclopentanone analogue.[4]

Fluorescence Emission

Upon photoexcitation, the molecule is expected to exhibit fluorescence. The emission properties, including the fluorescence quantum yield (ΦF) and lifetime (τF), will be influenced by the competition between radiative (fluorescence) and non-radiative decay pathways.

Table 1: Predicted Trends in Photophysical Properties

PropertyPredicted Trend and Rationale
Absorption λmax Expected in the range of 350-450 nm. The exact position will depend on the solvent polarity and the conformational flexibility of the molecule.[4]
Emission λmax Stokes shift is anticipated, with emission occurring at a longer wavelength than absorption.
Fluorescence Quantum Yield (ΦF) Likely to be moderate to low. The presence of flexible single bonds allows for torsional motion, which can facilitate non-radiative decay through internal conversion and intersystem crossing.[4]
Solvatochromism The molecule possesses a carbonyl group, which can induce a degree of charge transfer character in the excited state. Therefore, a positive solvatochromism (red-shift in more polar solvents) is expected for the emission spectrum.

Photochemical Properties

The photochemical behavior of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is expected to be rich and complex, with potential for photoisomerization and other photoreactions.

Photoisomerization

A key photochemical process for this class of molecules is E/Z photoisomerization around the exocyclic double bonds. This process provides an efficient non-radiative decay channel, which can significantly influence the fluorescence quantum yield.[4] Upon absorption of a photon, the molecule can transition to an excited state potential energy surface where the barrier to rotation around the double bond is lowered, allowing for isomerization.

G cluster_A E,E-isomer cluster_B Excited State cluster_C E,Z-isomer cluster_D Z,Z-isomer node_A Ground State (S0) node_B S1 State node_A->node_B hν (Absorption) node_B->node_A Fluorescence node_C Ground State (S0) node_B->node_C Non-radiative decay node_D Ground State (S0) node_B->node_D Non-radiative decay node_C->node_B hν' (Absorption) node_D->node_B hν'' (Absorption)

Caption: Jablonski diagram illustrating the process of photoisomerization.

Photochromism

Diarylethene derivatives containing thiophene rings are well-known for their photochromic properties, which involve a reversible photochemical transformation between two isomers with distinct absorption spectra.[5][6] In the case of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, a potential photochromic reaction could be a 6π-electrocyclization reaction involving one of the thienyl groups and the adjacent double bond, leading to a colored, closed-ring isomer. This process is often reversible upon irradiation with light of a different wavelength.

Potential Applications

The predicted photophysical and photochemical properties of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone suggest its potential utility in several advanced applications:

  • Molecular Switches: The potential for reversible photoisomerization or photochromism makes this compound a candidate for the development of molecular switches for optical data storage and smart materials.[5]

  • Fluorescent Probes: The sensitivity of its fluorescence to the local environment could be exploited for the design of fluorescent sensors for detecting ions or biomolecules.[7]

  • Photosensitizers: The ability to absorb light and populate a triplet excited state could be utilized in photodynamic therapy or photocatalysis.[4]

Conclusion

While experimental data on 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone remains to be reported, this technical guide provides a robust, theory-guided prediction of its photophysical and photochemical properties. The compound is expected to exhibit strong UV-Vis absorption, moderate fluorescence, and undergo photochemical reactions such as E/Z photoisomerization and potentially photochromism. The insights presented here are intended to stimulate and guide future experimental investigations into this promising class of photosensitive molecules, paving the way for their application in diverse scientific and technological fields.

References

  • Theoretical Study of Structure and Photophysics of Homologous Series of Bis(arylydene)cycloalkanones. MDPI. [Link]

  • Synthesis and Photochromism of Bis(thien-2-yl)Cyclopentene Derivatives. ResearchGate. [Link]

  • (a) UV‐vis absorption spectra of 4‐methyl‐2, 6‐bis‐[(1H‐[4][5][8]... ResearchGate. [Link]

  • Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Organic Chemistry. [Link]

  • Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. PMC. [Link]

  • Synthesis method of 4-substituted cyclohexanone.
  • (PDF) 2,6-Bis(E)-4-Methylbenzylidine)-Cyclohexan-1-One As A Fluorescent-On Sensor For Ultra-Selective Detection Of Chromium Ion In Aqueous Media. ResearchGate. [Link]

  • Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S) - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)Substituted Thiophene Derivatives. Semantic Scholar. [Link]

  • Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. MDPI. [Link]

  • Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

  • Publications | Castellano Research Group. NC State University. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Investigations on the photochromic properties of 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • Investigation of photophysical properties and potential biological applications of substituted tris(polypyridyl)ruthenium(II) complexes. Frontiers. [Link]

  • A computational study on the photophysics of methylpheophorbide a. ResearchGate. [Link]

  • Suppression of Photocyclization of an Inverse Type Diarylethene Derivative by Inclusion into β-Cyclodextrin. MDPI. [Link]

  • ChemComm COMMUNICATION. RSC Publishing. [Link]

  • UV-Visible spectral analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone. International Journal of Pure and Applied Mathematics. [Link]8-119-12/101/index.html)

Sources

Methodological & Application

Synthesis protocol for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone via Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Introduction

Bis-chalcones, characterized by two α,β-unsaturated carbonyl systems, are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2] These activities include antimicrobial, antiviral, antioxidant, and antiproliferative effects.[1][2][3][4] The synthesis of these molecules is of considerable interest to researchers in drug discovery and development. The Claisen-Schmidt condensation is a robust and widely used method for synthesizing chalcones and bis-chalcones.[5][6] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[7][8]

This application note provides a detailed protocol for the synthesis of a specific bis-chalcone, 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone. This compound incorporates thiophene rings, which are known to be important pharmacophores. The procedure described herein utilizes a base-catalyzed Claisen-Schmidt condensation between 4-methylcyclohexanone and 2-thiophenecarboxaldehyde.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol condensation followed by a dehydration step.[7][9] The mechanism begins with the deprotonation of an α-hydrogen from the ketone (4-methylcyclohexanone) by a strong base, such as sodium hydroxide, to form a reactive enolate ion.[7][10] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (2-thiophenecarboxaldehyde). The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone.[7][11] In this synthesis, the reaction occurs sequentially on both sides of the cyclohexanone ring to yield the bis-chalcone product. The use of a base catalyst is generally preferred over an acid catalyst to avoid potential side reactions, such as Friedel-Crafts type reactions with the aromatic rings.[12]

Experimental Protocol

Materials and Reagents
  • 4-Methylcyclohexanone

  • 2-Thiophenecarboxaldehyde[13]

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Activated Charcoal (optional, for decolorization)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker

  • Büchner funnel and filter flask

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-methylcyclohexanone and 2 equivalents of 2-thiophenecarboxaldehyde in an appropriate amount of ethanol.[6][14]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (a strong base catalyst).[14] An ice bath can be used to control the temperature if the reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[15] A mixture of hexane and ethyl acetate can be used as the eluent.[15]

  • Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[6][14]

  • Neutralization: Carefully neutralize the mixture with a dilute solution of hydrochloric acid.[14][16][17]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[14] Wash the solid with cold deionized water until the washings are neutral.[18]

  • Drying: Dry the crude product in a desiccator or a vacuum oven.[19]

Purification

The crude 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone can be purified by recrystallization from a suitable solvent, such as ethanol.[9][17] If the product is colored, activated charcoal can be used during recrystallization to remove colored impurities.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If necessary, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal or any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals to a constant weight.

Data Summary

The following table summarizes the key quantitative data for this synthesis.

ParameterValue
Reactants
4-Methylcyclohexanone1 equivalent
2-Thiophenecarboxaldehyde2 equivalents
Catalyst
Sodium HydroxideCatalytic amount
Solvent
EthanolSufficient for dissolution
Reaction Conditions
TemperatureRoom Temperature
Reaction TimeMonitored by TLC
Expected Product
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone
Purification Method Recrystallization from Ethanol

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization Reactants Dissolve 4-Methylcyclohexanone & 2-Thiophenecarboxaldehyde in Ethanol Catalyst Add NaOH Solution Reactants->Catalyst Reaction Stir at Room Temperature & Monitor by TLC Catalyst->Reaction Precipitate Pour into Ice-Cold Water Reaction->Precipitate Neutralize Neutralize with Dilute HCl Precipitate->Neutralize Filter Filter & Wash with Cold Water Neutralize->Filter Dry_Crude Dry Crude Product Filter->Dry_Crude Recrystallize Recrystallize from Ethanol Dry_Crude->Recrystallize Filter_Pure Filter & Wash with Cold Ethanol Recrystallize->Filter_Pure Dry_Pure Dry Purified Product Filter_Pure->Dry_Pure Characterize MP, FT-IR, NMR, MS Dry_Pure->Characterize

Caption: Experimental workflow for the synthesis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone.

Characterization

The structure and purity of the synthesized 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range is indicative of high purity.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic peaks for the α,β-unsaturated carbonyl group (C=O stretch) and aromatic C-H stretching.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the expected chemical shifts and coupling patterns for the protons and carbons in the molecule.[19]

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming its identity.[19]

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone. The protocol detailed in this application note is designed to be a reliable procedure for researchers in organic synthesis and medicinal chemistry. By carefully controlling the reaction conditions and purification process, high yields of the pure product can be obtained. The synthesized bis-chalcone can then be used for further studies, such as evaluating its biological activity or its potential applications in materials science.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • SciSpace. (2020). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • CORE. (2022, August 31). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Retrieved from [Link]

  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Quora. (2019, March 17). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. Retrieved from [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation Overview. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • PMC. (n.d.). Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. Retrieved from [Link]

  • American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation for Chalcones. Retrieved from [Link]

  • MDPI. (2022, December 1). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Retrieved from [Link]

  • ACS Omega. (2024, September 30). Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. Retrieved from [Link]

  • GSC Online Press. (2022, November 29). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • MDPI. (2024, October 31). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Retrieved from [Link]

  • MDPI. (2024, July 11). Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. Retrieved from [Link]

  • IntechOpen. (2020, March 4). Biological Role of Chalcones in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Scientific Research and Reports. (2024, June 15). An Overview of Synthesis and Applications of Chalcone Derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2012, January 9). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]

  • Semantic Scholar. (2007, July 3). Simple and effective protocol for claisen-schmidt condensation of hindered cyclic ketones with aromatic aldehydes. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]

  • International Journal for Pharmaceutical Research Scholars. (2012, February 22). Synthesis and Spectral Characterization of Photoactive (2E, 6E) 4 -methyl- 2,6 bis (4 hydroxybenzylidene) cyclohexanone. Retrieved from [Link]

  • Google Patents. (2021, May 11). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Organic Syntheses. (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. Retrieved from [Link]

Sources

In vitro cytotoxicity assay protocols using 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Topic: In Vitro Cytotoxicity Assay Protocols for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, a core structure in chalcones and their analogs, is a subject of intense research in oncology for its potent antineoplastic properties.[1][2] This guide focuses on a specific subclass: 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone derivatives, which feature thiophene rings as the aryl groups. These compounds are of significant interest for their potential as novel anticancer agents.[3][4] A critical first step in their evaluation is the robust assessment of their cytotoxic effects in vitro. This document, written from the perspective of a Senior Application Scientist, provides a comprehensive guide to designing and executing in vitro cytotoxicity assays for this compound class. We will delve into the mechanistic rationale, provide detailed, self-validating protocols for key assays such as the MTT and Lactate Dehydrogenase (LDH) assays, and offer insights into data analysis and interpretation, including the calculation of IC50 and the Selectivity Index (SI).

Scientific Background & Rationale

The Pharmacological Significance of the Dienone Scaffold

The core structure of these derivatives is a cyclohexanone ring flanked by two thienylmethylene groups, creating a 1,5-diaryl-3-oxo-1,4-pentadienyl system. This conjugated enone system is a known Michael acceptor, making it reactive towards nucleophilic groups in biological macromolecules, such as the thiol groups in cysteine residues of proteins.[5] This reactivity is believed to be a key contributor to their biological activity. Many compounds containing this dienone moiety are potent cytotoxins with IC50 values in the micromolar to nanomolar range against a wide array of cancer cell lines.[1][2]

Postulated Mechanisms of Cytotoxicity

While the precise mechanisms for every derivative must be determined empirically, the broader class of chalcones and dienones exerts cytotoxic effects through multiple pathways, making them intriguing multi-target agents.[2]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis). Studies on related chalcone derivatives show they can modulate key signaling pathways. For instance, they can increase the expression of the tumor suppressor protein p53.[6] Activated p53 can, in turn, upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial membrane permeabilization, caspase activation (e.g., caspase-3), and ultimately, cell death.[6][7]

  • Cell Cycle Arrest: These compounds can halt the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating.[8] This is frequently linked to the disruption of microtubule polymerization, a mechanism shared with established chemotherapeutics.[8]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce cellular apoptosis by increasing the levels of intracellular ROS, which causes oxidative stress and damages cellular components, triggering cell death pathways.[7]

G cluster_0 Cellular Stress cluster_1 p53 Pathway Activation cluster_2 Mitochondrial Apoptosis Compound Cyclohexanone Derivative p53 p53 Activation Compound->p53 induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 inhibits Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Postulated p53-mediated apoptotic pathway.

Designing a Robust Cytotoxicity Study

A successful study hinges on thoughtful experimental design. The goal is not just to determine if a compound is toxic, but to understand its potency, selectivity, and the nature of the cell death it induces.

The Importance of a Multi-Assay Approach

No single assay is perfect. Relying on one method can be misleading, as compounds can interfere with assay chemistry.[9] For instance, a compound that inhibits cellular dehydrogenases might give a false positive in an MTT assay. Therefore, it is best practice to use at least two assays that measure different cellular endpoints.

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health and cell viability.[10]

  • LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised plasma membranes, a hallmark of cytotoxicity and necrosis.[11]

Cell Line Selection: The Key to Relevant Data

The choice of cell lines is paramount. A standard approach involves:

  • A Panel of Cancer Cell Lines: Select lines relevant to the intended therapeutic target (e.g., breast cancer lines MCF-7 and MDA-MB-231, or lung cancer line A549).[12][13]

  • A Non-Malignant Control Cell Line: Include at least one normal cell line (e.g., human gingival fibroblasts (HGF), human foreskin fibroblasts (Hs27), or mouse fibroblasts (L929)) to assess tumor selectivity.[14][15][16] A compound that kills cancer cells and normal cells with equal potency is a poor therapeutic candidate.

Essential Controls for Self-Validating Protocols

To ensure data is trustworthy, every 96-well plate must include a full set of controls:

  • Untreated Control: Cells in media alone. This represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (typically DMSO). This ensures the solvent itself is not causing cytotoxicity.

  • Positive Control: Cells treated with a well-characterized cytotoxic drug (e.g., Doxorubicin, Cisplatin). This validates that the assay system is working correctly.[14]

  • Media Blank: Wells containing only cell culture media (and assay reagents) to determine background absorbance.

G cluster_workflow General Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Dose-response) A->B C 3. Incubation (24, 48, or 72h) B->C D 4. Perform Cytotoxicity Assay (e.g., MTT, LDH) C->D E 5. Measure Signal (Absorbance) D->E F 6. Data Analysis (IC50, SI) E->F

Overview of the in vitro cytotoxicity testing workflow.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay quantifies the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11] The amount of formazan is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cell lines and appropriate culture medium

  • 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade) or other solubilizing agent

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Remember to include all necessary controls (untreated, vehicle, positive).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

start Start: Seeded Cells in 96-Well Plate treat Treat with Compound + Controls start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate for 3-4 hours (Formazan Formation) add_mtt->incubate_formazan solubilize Add DMSO to Dissolve Crystals incubate_formazan->solubilize read Read Absorbance (570 nm) solubilize->read end End: Data Analysis read->end

Step-by-step workflow for the MTT assay.
Protocol 2: LDH Cytotoxicity Assay

This assay measures membrane integrity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11] The released LDH activity is measured in a coupled enzymatic reaction that results in a colored formazan product.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)

  • 96-well flat-bottom sterile plates

  • Treated cells in 96-well plate (from the same experimental setup as the MTT assay)

  • Lysis Buffer (usually 10X, provided in the kit)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls: In addition to the experimental wells, you must prepare two essential controls for LDH calculation on the same plate.

    • Spontaneous LDH Release: Use wells with untreated cells.

    • Maximum LDH Release: To separate wells of untreated cells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm.

start Start: Treated Cells in 96-Well Plate prepare_controls Prepare Max Release (Lysis Buffer) Control start->prepare_controls centrifuge Centrifuge Plate (250 x g) start->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagents Add LDH Reaction Mix transfer->add_reagents incubate Incubate 30 min (Room Temp) add_reagents->incubate stop Add Stop Solution incubate->stop read Read Absorbance (490 nm) stop->read end End: Data Analysis read->end

Step-by-step workflow for the LDH assay.

Data Analysis and Interpretation

Calculating Viability and Cytotoxicity

First, subtract the average absorbance of the media blank from all other readings.

For the MTT Assay:

  • Percent Viability (%) = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100

For the LDH Assay:

  • Percent Cytotoxicity (%) = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

  • Plot the Percent Viability (or inhibiton) against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a dose-response curve and calculate the precise IC50 value.

Assessing Tumor Selectivity: The Selectivity Index (SI)

The Selectivity Index is a critical measure of a compound's potential as a therapeutic. It compares the cytotoxicity towards normal cells versus cancer cells.[15]

  • Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells

A higher SI value (ideally >10) is desirable, indicating the compound is significantly more toxic to cancer cells than to normal cells.[15]

Presenting the Data

Summarize the calculated IC50 and SI values in a clear, structured table for easy comparison across different cell lines and compounds.

Table 1: Representative Cytotoxicity Data for Cyclohexanone Derivatives

Compound Cell Line Type IC50 (µM)[1][13][15] Selectivity Index (SI) vs. HGF
Derivative X MCF-7 Breast Cancer 2.5 12.0
MDA-MB-231 Breast Cancer 3.1 9.7
HL-60 Leukemia 1.8 16.7
HGF Normal Fibroblast 30.0 -
Doxorubicin MCF-7 Breast Cancer 0.8 5.0

| | HGF | Normal Fibroblast | 4.0 | - |

(Note: Data are hypothetical examples based on typical values for this class of compounds found in literature to illustrate data presentation format.)

Conclusion

The systematic in vitro evaluation of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone derivatives is a foundational step in assessing their potential as anticancer agents. By employing a multi-assay approach with robust controls, researchers can reliably determine key parameters like potency (IC50) and tumor selectivity (SI). The protocols and frameworks outlined in this guide provide a validated pathway for generating high-quality, reproducible data, enabling informed decisions for the advancement of promising compounds into the next phase of drug development.

References

  • Al-Ostoot, F.H., et al. (2021). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PMC. Available from: [Link]

  • Mishra, R., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Hindawi. Available from: [Link]

  • Mai, J., et al. (2022). Chalcone Derivatives: Role in Anticancer Therapy. PMC. Available from: [Link]

  • Wang, G., et al. (2021). Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Frontiers in Chemistry. Available from: [Link]

  • Dimmock, J.R., et al. (2009). 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. PMC. Available from: [Link]

  • Devi, M., et al. (2023). Exploring the Pharmacological Significance of Chalcone Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Shellman, Y.G., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available from: [Link]

  • Dimmock, J.R., et al. (2000). The 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore. ResearchGate. Available from: [Link]

  • Fotakis, G., & Timbrell, J.A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available from: [Link]

  • Mazlumoglu, B.Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Available from: [Link]

  • IEEE. (2026). Synthesis & Anticancer Activity Evaluation of Thiophene Derivatives. IEEE Xplore. Available from: [Link]

  • Kaushik, N.K., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. ResearchGate. Available from: [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]

  • Dimmock, J.R., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. Available from: [Link]

  • Said, M.M., & Elshihawy, H.A. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Semantic Scholar. Available from: [Link]

  • Padayachee, E., et al. (2016). A novel class of piperidones exhibit potent, selective and pro-apoptotic anti-leukemia properties. ResearchGate. Available from: [Link]

  • Dimmock, J.R., et al. (2009). 1,5-diaryl-3-oxo-1,4-pentadienes: a case for antineoplastics with multiple targets. PubMed. Available from: [Link]

  • ResearchGate. Cytotoxic effects of derivatives 2 and 6 on tumor and normal cell line... (2018). Available from: [Link]

  • Ghorbani, A., et al. (2012). Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. PubMed. Available from: [Link]

  • ResearchGate. The dose-dependent curves for cytotoxicity of the cyclohexanone and... (2022). Available from: [Link]

  • Dimmock, J.R., et al. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PMC. Available from: [Link]

  • Basak, A.K., et al. (2022). 6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. MDPI. Available from: [Link]

Sources

Application Notes & Protocols: Preparation of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone Thin Films for Organic Electronics

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation of high-quality thin films of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, a promising organic semiconductor for applications in organic electronics. Detailed protocols for the synthesis of the compound, followed by thin film deposition using spin coating and doctor blading techniques, are presented. The rationale behind key experimental parameters is discussed to provide a deeper understanding of the fabrication process. Furthermore, this guide outlines essential characterization techniques to evaluate the structural, morphological, and electrical properties of the resulting thin films, ensuring the production of reliable and high-performance organic electronic devices.

Introduction: The Promise of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone in Organic Electronics

The field of organic electronics has garnered significant attention due to the potential for fabricating lightweight, flexible, and low-cost electronic devices.[1] Central to this technology are organic semiconductor materials, which form the active layers in devices such as organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2][3] The performance of these devices is intrinsically linked to the quality and morphology of the organic semiconductor thin film.[4]

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is a π-conjugated organic molecule that has emerged as a material of interest for organic electronics. Its molecular structure, featuring a central cyclohexanone core extended with thienylmethylene units, provides a platform for efficient charge transport. The thiophene moieties contribute to the delocalization of π-electrons, a key requirement for semiconductor behavior. The methyl group on the cyclohexanone ring can influence molecular packing and solubility, which are critical parameters for solution-based processing of thin films.

Solution-processing techniques are highly desirable for the fabrication of large-area organic electronics as they offer significant cost advantages over traditional vacuum-based deposition methods.[5] Techniques like spin coating and doctor blading allow for the deposition of organic semiconductor layers from solution, enabling high-throughput manufacturing processes.[6][7] However, the formation of uniform, crystalline thin films with optimal molecular packing from solution is a significant challenge that requires careful control over various experimental parameters.[8]

This guide provides a detailed methodology for the preparation of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone thin films, from the synthesis of the molecule to the deposition and characterization of the film. The protocols are designed to be reproducible and provide a solid foundation for researchers entering this exciting field.

Synthesis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

The synthesis of the title compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 4-methylcyclohexanone and 2-thiophenecarboxaldehyde. This reaction is a reliable method for forming carbon-carbon bonds and is widely used in the synthesis of chalcone-like compounds.

Materials and Reagents
  • 4-Methylcyclohexanone (C7H12O)[9]

  • 2-Thiophenecarboxaldehyde (C5H4OS)

  • Sodium Hydroxide (NaOH)

  • Ethanol (C2H5OH)

  • Deionized Water

  • Dichloromethane (CH2Cl2)

  • Anhydrous Magnesium Sulfate (MgSO4)

Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylcyclohexanone (1 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add 2-thiophenecarboxaldehyde (2.2 equivalents).

  • Base-Catalyzed Condensation: Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) to the mixture. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Reaction Completion and Workup: Upon completion of the reaction (disappearance of the starting materials), neutralize the mixture with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent such as dichloromethane.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of the Synthesized Compound

The identity and purity of the synthesized 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

Preparation of Thin Films

The quality of the organic semiconductor thin film is paramount for device performance. Solution-based deposition techniques are cost-effective and scalable, making them attractive for large-area electronics.[10] This section details two common methods: spin coating for laboratory-scale research and doctor blading for larger area applications.

Substrate Preparation: The Foundation for High-Quality Films

A pristine substrate surface is crucial for the uniform deposition of the organic thin film.

Protocol for Substrate Cleaning:

  • Sonication: Sequentially sonicate the substrates (e.g., glass, silicon wafers) in a series of solvents: deionized water with a detergent, deionized water, acetone, and finally isopropanol. Each sonication step should last for approximately 15-20 minutes.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • Surface Treatment (Optional but Recommended): To improve the surface energy and promote uniform film formation, the substrates can be treated with oxygen plasma or a UV-ozone cleaner for 5-10 minutes. This step removes organic residues and creates a more hydrophilic surface.

Spin Coating: A Versatile Laboratory Technique

Spin coating is a widely used method for producing uniform thin films on flat substrates.[2][3][11] The process involves depositing a solution of the material onto a spinning substrate, where centrifugal force spreads the liquid and the solvent evaporates, leaving a solid film.[2]

Protocol for Spin Coating:

  • Solution Preparation: Prepare a solution of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene). The concentration of the solution will directly influence the final film thickness.[12]

  • Deposition: Place the cleaned substrate on the spin coater chuck and apply a vacuum to hold it in place. Dispense a small amount of the solution onto the center of the substrate.

  • Spinning: Start the spin coater. A typical two-step process is often employed:

    • Step 1 (Spreading): A low spin speed (e.g., 500-1000 rpm) for a short duration (5-10 seconds) to allow the solution to spread across the substrate.

    • Step 2 (Thinning): A high spin speed (e.g., 2000-5000 rpm) for a longer duration (30-60 seconds) to achieve the desired film thickness.

  • Annealing: After spinning, the film may require thermal annealing to improve crystallinity and molecular ordering. This is typically done by placing the substrate on a hotplate at a specific temperature for a defined period. The optimal annealing temperature and time need to be determined experimentally.

Key Parameters and Their Influence:

ParameterEffect on Film Properties
Solution Concentration Higher concentration generally leads to thicker films.
Spin Speed Higher spin speed results in thinner films.[12]
Solvent Volatility The rate of solvent evaporation affects film morphology and crystallinity.[6]
Annealing Temperature Influences molecular packing, grain size, and charge carrier mobility.
Doctor Blading: A Scalable Coating Method

Doctor blading is a meniscus-guided coating technique that is compatible with large-area and roll-to-roll processing.[7][13][14] In this method, a blade is moved at a constant speed and height over a substrate, spreading a solution to form a uniform wet film.[7]

Protocol for Doctor Blading:

  • Solution Preparation: Prepare a solution of the organic semiconductor with a slightly higher viscosity than that used for spin coating.

  • Deposition: Fix the cleaned substrate onto a flat surface. Place a specific volume of the solution in front of the doctor blade.

  • Coating: Move the blade across the substrate at a constant, controlled speed. The gap between the blade and the substrate determines the initial thickness of the wet film.

  • Drying: The solvent is then evaporated, often in a controlled environment (e.g., under a solvent vapor atmosphere or on a heated stage) to control the crystallization process.[6]

Key Parameters and Their Influence:

ParameterEffect on Film Properties
Blade Gap A larger gap results in a thicker film.
Coating Speed Affects the shear forces on the solution and can influence molecular alignment.
Solution Viscosity Higher viscosity can lead to thicker and more uniform films.
Drying Conditions The rate of solvent evaporation is a critical parameter for controlling film morphology.[6]

Characterization of Thin Films

A thorough characterization of the prepared thin films is essential to understand their properties and to correlate them with device performance. A combination of techniques is typically employed to probe the film's structure, morphology, and electrical characteristics.[15]

Structural and Morphological Characterization
  • Atomic Force Microscopy (AFM): Provides high-resolution images of the film's surface topography, allowing for the determination of roughness, grain size, and morphology.[16]

  • X-ray Diffraction (XRD): Used to investigate the crystallinity and molecular packing of the organic semiconductor film. The presence of sharp diffraction peaks indicates a well-ordered crystalline structure.[17]

  • UV-Visible Spectroscopy: To determine the optical properties of the film, such as the absorption spectrum and the optical bandgap.

  • Polarized Optical Microscopy (POM): A simple yet powerful technique to visualize crystalline domains and their orientation in the thin film.[18]

Electrical Characterization

The primary method for evaluating the electrical properties of an organic semiconductor thin film is by fabricating and testing a thin-film transistor (TFT).

Fabrication of a Bottom-Gate, Top-Contact OTFT:

  • Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Organic Semiconductor Deposition: Deposit the 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone thin film onto the SiO₂ surface using one of the methods described above.

  • Source and Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

Measurement of OTFT Characteristics:

The performance of the OTFT is evaluated by measuring its transfer and output characteristics using a semiconductor parameter analyzer. From these measurements, key parameters can be extracted:

  • Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor channel.

  • On/Off Current Ratio (Ion/Ioff): The ratio of the drain current in the "on" state to the "off" state, indicating the switching capability of the transistor.

  • Threshold Voltage (Vth): The gate voltage required to turn the transistor "on."

Workflow and Data Visualization

The following diagram illustrates the overall workflow for the preparation and characterization of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone thin films.

Workflow cluster_synthesis Synthesis cluster_fabrication Thin Film Fabrication cluster_characterization Thin Film Characterization synthesis Synthesis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone purification Purification synthesis->purification characterization_mol Molecular Characterization (NMR, FTIR, MS) purification->characterization_mol solution_prep Solution Preparation characterization_mol->solution_prep substrate_prep Substrate Cleaning & Preparation deposition Deposition (Spin Coating / Doctor Blading) substrate_prep->deposition solution_prep->deposition annealing Thermal Annealing deposition->annealing morph_char Morphological & Structural (AFM, XRD, UV-Vis) annealing->morph_char elec_char Electrical Characterization (OTFT Fabrication & Testing) annealing->elec_char

Caption: Workflow for thin film preparation and characterization.

Conclusion

The successful preparation of high-quality 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone thin films is a critical step towards the realization of high-performance organic electronic devices. This guide has provided a detailed and practical framework for the synthesis of the material and the fabrication of thin films using scalable solution-based techniques. By carefully controlling the experimental parameters outlined in the protocols and employing the appropriate characterization methods, researchers can systematically optimize the properties of these films and unlock their full potential in the field of organic electronics. The insights into the causality behind experimental choices aim to empower researchers to not only reproduce these methods but also to innovate and adapt them for future advancements.

References

  • Stanford University. (n.d.). Method of Organic Semiconductor Thin Film. Retrieved from [Link]

  • ACS Publications. (2017, June 6). Solution Processing with a Good Solvent Additive for Highly Reliable Organic Thin-Film Transistors. Retrieved from [Link]

  • Infinita Lab. (2026, March 20). Characterization Techniques for Thin Film Organic Coatings Lab In US. Retrieved from [Link]

  • ACS Publications. (2011, March 14). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Retrieved from [Link]

  • PubMed. (2013, July 15). Solution coating of large-area organic semiconductor thin films with aligned single-crystalline domains. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Morphology control strategies for solution-processed organic semiconductor thin films. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. Retrieved from [Link]

  • AZoM. (2017, November 15). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. Retrieved from [Link]

  • ALL SCIENCES PROCEEDINGS. (2025). Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. Retrieved from [Link]

  • Crystalab. (n.d.). Spin coating. Retrieved from [Link]

  • MDPI. (2023, February 13). Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Doctor Blade: A Promising Technique for Thin Film Coating | Request PDF. Retrieved from [Link]

  • HORIBA. (n.d.). Surface Analysis and Thin Film Characterization of Materials. Retrieved from [Link]

  • Patsnap. (2025, July 28). What is spin coating in semiconductor manufacturing? Retrieved from [Link]

  • PMC. (n.d.). Printing and Coating Techniques for Scalable Organic Photovoltaic Fabrication. Retrieved from [Link]

  • PMC. (2023, July 12). Impact of solvents on doctor blade coatings and bathocuproine cathode interlayer for large-area organic solar cell modules. Retrieved from [Link]

  • Kaivo. (2021, June 1). Doctor blading. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Molbase. (n.d.). Synthesis of 4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-2-acetoxy-but-2-ene. Retrieved from [Link]

  • PubChem. (n.d.). (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Retrieved from [Link]

  • PubMed. (2019, February 15). Synthesis, characterization, crystal structure of novel bis-thiomethylcyclohexanone derivatives and their inhibitory properties against some metabolic enzymes. Retrieved from [Link]

  • MDPI. (2022, March 10). Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Toward Ideal Metal–Organic Framework Thin- Film Growth via Automated Layer-by-Layer Deposition. Examples based on Perylene Dii. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemistry of 2,6-di(4′-azidobenzylidene)-methylcyclohexanone in polymer matrices. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). MTSE 765 - 002: Thin Film Preparation and Characterization. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone, 4-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Meniscus-guided coating of organic crystalline thin films for high-performance organic field-effect transistors. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance organic semiconductors for thin-film transistors based on 2,6-bis(2-thienylvinyl)anthracene. Retrieved from [Link]

  • STROBE. (2023, January 19). Multimodal Characterization of Crystal Structure and Formation in Rubrene Thin Films Reveals Erasure of Orientational Discontinuities. Retrieved from [Link]

Sources

1H and 13C NMR characterization techniques for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Complete NMR Structural Elucidation of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Introduction

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is a curcuminoid-like molecule belonging to the class of α,β-unsaturated ketones, often referred to as chalcone analogues. This structural motif, featuring a conjugated system, is a key pharmacophore in numerous compounds with significant biological activities, making its unambiguous structural characterization essential for drug discovery and development professionals.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such organic molecules in solution.[2]

This guide, designed for researchers and scientists, provides a comprehensive, in-depth protocol for the characterization of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone using a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural verification.

Molecular Structure and Numbering Scheme

Accurate assignment requires a clear and consistent numbering scheme for all atoms. The structure of the title compound is presented below. Due to the methyl group at the C4 position, the two thienylmethylene arms are diastereotopic, leading to distinct NMR signals for each arm, which adds a layer of complexity to the spectral analysis.

Chemical structure of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone with atom numbering.

Part I: The Foundation - High-Quality Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. Overlooking this stage is a common pitfall that can lead to poor resolution, inaccurate integration, and spectral artifacts.[3]

Protocol 1: NMR Sample Preparation
  • Glassware and Tools : Ensure all glassware (e.g., sample vial, Pasteur pipette) and tools are meticulously cleaned and dried to prevent contamination.[3] Acetone rinsing followed by oven-drying is a standard and effective procedure.[4]

  • Analyte Purity & Mass : Start with a sample of high purity. For a standard 5 mm NMR tube, the required mass depends on the experiments to be performed:

    • ¹H NMR : 5-25 mg is typically sufficient.[5]

    • ¹³C NMR & 2D NMR : 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope and the need for higher signal-to-noise in multidimensional experiments.[5][6]

  • Solvent Selection : The choice of a deuterated solvent is critical. It must dissolve the compound to form a homogeneous solution and should not have signals that overlap with key analyte resonances.[3] Deuterated chloroform (CDCl₃) is an excellent first choice for this class of compounds due to its good dissolving power and relatively simple residual signal.

    • Causality : Using a deuterated solvent is essential for two reasons: it prevents the intense signal of a protonated solvent from overwhelming the analyte signals, and the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability over the course of long experiments.[5][7]

  • Dissolution : Weigh the sample into a small, clean vial. Add approximately 0.6-0.7 mL of CDCl₃.[5][8] This volume ensures the sample height in a standard 5 mm tube is sufficient to be within the detection region of the NMR coil.[8] Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.[5]

  • Transfer and Filtration : Using a clean Pasteur pipette with a small cotton or glass wool plug at the tip, transfer the solution into the NMR tube. This filtration step removes any suspended microparticles that could interfere with the magnetic field homogeneity, a process known as shimming.[4][5]

  • Capping and Labeling : Cap the NMR tube securely and label it clearly. Parafilm can be used to seal the cap for long-term storage or for volatile solvents.

Part II: One-Dimensional NMR Analysis - The Initial Blueprint

1D NMR spectra provide the initial, fundamental information about the molecule's chemical environment.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Protocol 2: ¹H NMR Data Acquisition

  • Spectrometer : 400 MHz or higher is recommended for resolving complex multiplets.

  • Pulse Angle : A 30-45° pulse angle is standard for routine spectra.[9]

  • Spectral Width : -2 to 12 ppm is a typical range for organic molecules.[9]

  • Acquisition Time : 2-4 seconds.[9]

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 8-16 scans, co-added to improve the signal-to-noise ratio.

Data Processing & Interpretation

Following Fourier transformation of the Free Induction Decay (FID), the spectrum must be accurately phased and the baseline corrected.[10] The chemical shift axis is calibrated using the residual solvent peak (CHCl₃ in CDCl₃ at δ 7.26 ppm).[9]

Table 1: Predicted ¹H NMR Data for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone in CDCl₃

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Notes
H7, H7' 7.60 - 7.80 s - 2H Vinylic protons, deshielded by the carbonyl group.[9][11]
H11, H11' 7.40 - 7.55 d ~3-5 2H Thienyl protons α to sulfur.
H9, H9' 7.25 - 7.40 d ~3-5 2H Thienyl protons.
H10, H10' 7.05 - 7.20 dd ~3-5 2H Thienyl protons β to sulfur.
H2, H6 2.90 - 3.20 m - 2H Allylic protons on the cyclohexanone ring.
H4 2.60 - 2.80 m - 1H Methine proton adjacent to the methyl group.
H3, H5 2.30 - 2.50 m - 4H Methylene protons on the cyclohexanone ring.

| 4-CH₃ | 1.10 - 1.25 | d | ~6-7 | 3H | Methyl group protons. |

¹³C and DEPT NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon environments. Due to the low sensitivity of ¹³C, higher sample concentrations and more scans are required.[6] The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the multiplicity of each carbon (C, CH, CH₂, or CH₃).

Protocol 3: ¹³C and DEPT Data Acquisition

  • ¹³C Experiment : Proton-decoupled, providing single lines for each carbon.

    • Spectral Width : 0 to 220 ppm is sufficient to cover aliphatic, aromatic, and carbonyl carbons.[6]

  • DEPT-135 Experiment : CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[12]

  • DEPT-90 Experiment : Only CH (methine) signals are observed.[12]

Data Processing & Interpretation

The combination of the broadband-decoupled ¹³C spectrum and the DEPT experiments allows for the definitive assignment of each carbon's type.

Table 2: Predicted ¹³C NMR and DEPT Data in CDCl₃

Carbon(s) Predicted δ (ppm) DEPT-135 DEPT-90 Notes
C1 (C=O) 188 - 192 No Signal No Signal Typical for α,β-unsaturated ketones.[11][13]
C8, C8' 140 - 144 No Signal No Signal Quaternary thienyl carbons attached to the vinyl group.
C7, C7' 136 - 139 Positive Positive Vinylic methine carbons.
C2, C6 134 - 137 No Signal No Signal Quaternary carbons of the cyclohexanone ring.
C9, C11, C9', C11' 128 - 135 Positive Positive Thienyl CH carbons.
C10, C10' 126 - 128 Positive Positive Thienyl CH carbons.
C3, C5 35 - 45 Negative No Signal Methylene carbons in the cyclohexanone ring.
C4 30 - 35 Positive Positive Methine carbon in the cyclohexanone ring.

| 4-CH₃ | 20 - 25 | Positive | No Signal | Methyl carbon. |

Part III: 2D NMR Spectroscopy - Connecting the Pieces

For a molecule of this complexity, 1D spectra alone are insufficient for complete, unambiguous assignment. 2D NMR experiments are essential to establish connectivity and finalize the structure.[1][2]

¹H-¹H COSY: Mapping Proton Networks

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically through two or three bonds.[14] It is used to trace out entire spin systems within the molecule.

  • Expected Correlations :

    • Strong correlations between adjacent protons on the thienyl rings (e.g., H9-H10, H10-H11).

    • Correlations tracing the aliphatic backbone of the cyclohexanone ring (e.g., 4-CH₃ to H4, H4 to H3/H5, H3/H5 to H2/H6).

¹H-¹³C HSQC: Direct Carbon-Proton Links

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon to which it is directly attached (a one-bond correlation).[15]

  • Causality : This is the most reliable way to assign carbon signals. By overlaying the ¹H spectrum on one axis and the ¹³C spectrum on the other, a cross-peak definitively links a proton resonance to its carbon partner. For example, the proton signal at ~1.15 ppm (4-CH₃) will show a cross-peak to the carbon signal at ~22 ppm.

¹H-¹³C HMBC: Long-Range Connectivity

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for elucidating the complete molecular structure. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[15] This allows for the connection of different spin systems and the assignment of non-protonated (quaternary) carbons.

  • Key Expected Correlations for Structural Confirmation :

    • Connecting the Rings to the Backbone : The vinylic protons (H7, H7') should show a strong correlation to the carbonyl carbon (C1), confirming the α,β-unsaturated system. They will also correlate to the quaternary carbons of the thienyl rings (C8, C8') and the cyclohexanone ring (C2, C6).

    • Assigning Quaternary Carbons : The protons of the cyclohexanone ring (H2, H6) will show correlations to the carbonyl carbon (C1) and the vinylic carbons (C7, C7'), solidifying the core structure.

    • Confirming Thienyl Substitution : Protons on the thienyl rings (H9, H9') will show correlations to the vinylic carbons (C7, C7'), confirming the point of attachment.

Part IV: Integrated Analysis and Data Visualization

The final structure is confirmed by integrating all data from the 1D and 2D experiments in a logical workflow.

Workflow for NMR Structural Elucidation

The systematic process of NMR data analysis is crucial for ensuring accuracy and completeness.

NMR_Workflow cluster_prep Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Analysis & Confirmation SamplePrep Sample Preparation H1_NMR 1. Acquire ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR 2. Acquire ¹³C & DEPT (Carbon Skeleton & Type) H1_NMR->C13_NMR COSY 3. Acquire COSY (H-H Connectivity) H1_NMR->COSY C13_NMR->COSY HSQC 4. Acquire HSQC (Direct C-H Links) C13_NMR->HSQC COSY->HSQC HMBC 5. Acquire HMBC (Long-Range C-H Links) HSQC->HMBC Integration 6. Integrate All Data HMBC->Integration Structure Final Structure Confirmation Integration->Structure

Caption: A systematic workflow for NMR structural elucidation.

Visualizing Key HMBC Correlations

A diagram illustrating the crucial long-range correlations provides a clear and powerful confirmation of the molecular assembly.

HMBC_Correlations mol H7 C1 H7->C1 ³J C2 H7->C2 ²J C8 H7->C8 ²J H2 H2->C1 ²J H9 C7 H9->C7 ³J

Sources

Application Notes & Protocols: Utilizing 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone as a Novel Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction and Scientific Principles

The convergence of synthetic chemistry and cell biology has yielded powerful tools for visualizing the intricate machinery of life. Among these, small-molecule fluorescent probes are indispensable for their ability to provide high-resolution spatial and temporal information within living cells. This guide details the application of a novel probe, 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone , hereafter referred to as Thio-Chalcone 4M , for live-cell imaging.

Thio-Chalcone 4M belongs to the chalcone family, a class of compounds characterized by an α,β-unsaturated ketone core. Chalcones are well-regarded not only for their diverse pharmacological activities but also as fluorophores, often exhibiting large Stokes shifts and sensitivity to their microenvironment.[1][2] The structure of Thio-Chalcone 4M is augmented by two thiophene rings. Thiophene-based fluorophores are celebrated for their exceptional photostability, high quantum yields, and tunable optical properties, making them robust components for imaging applications.[3][4]

The scientific rationale for exploring Thio-Chalcone 4M is based on this synergistic design. The lipophilic chalcone backbone suggests excellent cell permeability, while the thiophene moieties are expected to confer bright and stable fluorescence. Furthermore, the structural characteristics of related chalcone and thiophene compounds suggest a potential affinity for lipid-rich organelles, such as lipid droplets, mitochondria, or lysosomes, making Thio-Chalcone 4M a promising candidate for studying cellular metabolism, organelle dynamics, and stress responses.[3][5][6]

Section 2: Probe Characteristics

Before embarking on experimental work, it is crucial to understand the fundamental properties of the probe. The characteristics of Thio-Chalcone 4M are summarized below. Note that while physicochemical properties are defined, the spectroscopic properties are predicted based on related structures and must be confirmed experimentally for your specific instrumentation and solvent systems.

PropertyValue / DescriptionSource / Rationale
Chemical Structure Chemical Structure of Thio-Chalcone 4M (Illustrative structure)-
IUPAC Name (2E,6E)-4-methyl-2,6-bis(thiophen-2-ylmethylene)cyclohexan-1-oneStandard Nomenclature
CAS Number 1422166-10-6Chemical Abstracts Service
Molecular Formula C₁₉H₁₈OS₂-
Molecular Weight 326.48 g/mol Calculated
Predicted XLogP3 ~5.6Estimated based on similar structures, indicating high lipophilicity and probable cell permeability.[7]
Predicted Max. Excitation (λex) 420 - 450 nmBased on the chalcone core; requires experimental verification via absorbance scan.[2]
Predicted Max. Emission (λem) 520 - 580 nm (Green-Yellow)Requires experimental verification via fluorescence scan.[2]
Predicted Stokes Shift >100 nmA common and advantageous feature of push-pull chalcone dyes, minimizing self-quenching and spectral overlap.[2]
Recommended Solvent Dimethyl sulfoxide (DMSO)High solubility for creating concentrated stock solutions.

Section 3: Essential Preliminary Protocols

Successful live-cell imaging begins with careful preparation and validation. The following protocols are critical for establishing a reliable experimental foundation.

Causality: A high-quality, accurately concentrated stock solution is the bedrock of reproducible experiments. Using DMSO is standard for hydrophobic probes, ensuring solubility and stability.

  • Preparation: Weigh out 1 mg of Thio-Chalcone 4M powder.

  • Dissolution: Add 306 µL of anhydrous, spectroscopy-grade DMSO to the powder to create a 10 mM master stock solution .

  • Solubilization: Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating.

  • Aliquoting: Dispense the master stock into small-volume (e.g., 10-20 µL) amber or black microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store aliquots at -20°C, protected from light. A desiccator is recommended for long-term storage to prevent moisture absorption by DMSO. A properly stored stock is typically stable for at least 6 months.

Causality: A fluorescent probe for live-cell imaging must be non-toxic at the concentrations used. This protocol establishes the safe concentration range for your specific cell type and prevents misinterpretation of data caused by cellular stress or death.[1] The MTT assay is a standard colorimetric method that measures metabolic activity, a proxy for cell viability.[8]

  • Cell Seeding: Plate your cells of interest (e.g., HeLa, A549) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Include wells for "no cell" and "vehicle control" (medium + DMSO).

  • Probe Dilution: The next day, prepare serial dilutions of Thio-Chalcone 4M in pre-warmed complete cell culture medium. Typical concentration ranges to test are from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is constant and non-toxic (e.g., ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different probe concentrations. Incubate for a period that matches your intended imaging experiment (e.g., 4, 12, or 24 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "no cell" wells from all other readings.

    • Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.

    • Plot % viability against probe concentration (using a logarithmic scale for concentration) to determine the IC₅₀ value (the concentration that reduces viability by 50%).

    • Recommendation: For all subsequent imaging experiments, use a working concentration that is at least 10-fold lower than the calculated IC₅₀ to ensure minimal perturbation of cell health.

Section 4: Live-Cell Imaging Protocols and Workflows

This section provides a general framework for staining and imaging live cells with Thio-Chalcone 4M.

Causality: This protocol is designed to achieve optimal signal-to-noise while preserving cell health. Each step, from using imaging-specific dishes to minimizing light exposure, is crucial for acquiring meaningful dynamic data.[9]

  • Cell Preparation: Seed cells on high-quality, glass-bottom imaging dishes or plates. Allow cells to adhere and grow to 50-70% confluency. Healthy, sub-confluent cells yield the best results.

  • Probe Loading:

    • Prepare a working solution of Thio-Chalcone 4M in a suitable imaging buffer (e.g., Live Cell Imaging Solution or FluoroBrite™ DMEM) at the predetermined optimal concentration (from Protocol 2).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing imaging buffer to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional but Recommended): To reduce background fluorescence from unbound probe, gently remove the loading solution and replace it with fresh, pre-warmed imaging buffer. Two washes are typically sufficient.[9]

  • Imaging:

    • Transfer the dish to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

    • Allow the sample to equilibrate on the stage for 5-10 minutes.

    • Using the predicted excitation/emission wavelengths as a starting point, find the focal plane and begin image acquisition.

    • Critical: Use the lowest possible excitation light intensity and the shortest possible exposure time that provides a clear signal above background. This minimizes phototoxicity and photobleaching.[9]

The following diagram outlines the comprehensive workflow for evaluating and using Thio-Chalcone 4M.

G cluster_prep Phase 1: Preparation & Validation cluster_img Phase 2: Imaging & Analysis P1 Prepare 10 mM Stock in DMSO (Protocol 1) P3 Perform MTT Assay (Protocol 2) P1->P3 P2 Culture Cells (e.g., HeLa) P2->P3 P4 Calculate IC50 & Determine Working Conc. P3->P4 I2 Stain with Probe (Protocol 3) P4->I2 Use Safe Working Conc. I1 Seed Cells on Glass-Bottom Dish I1->I2 I3 Co-stain with Organelle Tracker (Protocol 4) I2->I3 Optional I4 Acquire Images (Confocal Microscopy) I2->I4 I3->I4 I5 Analyze Data (Colocalization, Intensity) I4->I5

Caption: Overall workflow for validation and application of Thio-Chalcone 4M.

Section 5: Probe Validation and Application Examples

Causality: Identifying the subcellular target of a new probe is essential for its utility. Co-localization with well-characterized commercial probes provides definitive evidence of the probe's specificity.

  • Select Co-stains: Based on the hypothesized targets, choose appropriate trackers. For example:

    • Mitochondria: MitoTracker™ Red CMXRos (Exc/Em: ~579/599 nm)

    • Lysosomes: LysoTracker™ Deep Red (Exc/Em: ~647/668 nm)

    • Lipid Droplets: Nile Red (stains lipid droplets yellow-gold, Exc/Em: ~488/550 nm)

  • Cell Preparation: Prepare cells on imaging dishes as described in Protocol 3.

  • Staining Procedure (Sequential Staining Recommended):

    • Incubate cells with the commercial tracker first, following the manufacturer's protocol (e.g., 15-30 minutes for MitoTracker or LysoTracker).

    • Wash the cells twice with warm imaging buffer.

    • Now, incubate the cells with the Thio-Chalcone 4M working solution for 15-30 minutes.

    • Perform a final wash with fresh imaging buffer.

    • Rationale for Sequential Staining: This method prevents potential artifacts from interactions between the dyes in the loading solution.

  • Multi-Channel Imaging:

    • Set up the microscope to acquire images in separate channels for each fluorophore. Ensure the emission filters do not overlap to prevent bleed-through.

    • Acquire a two-channel image (e.g., Green channel for Thio-Chalcone 4M, Red channel for MitoTracker).

  • Colocalization Analysis:

    • Use an image analysis program (e.g., Fiji/ImageJ with the JaCoP plugin).

    • Merge the two channels to visually inspect for overlapping signals (which will appear yellow in a red/green merge).

    • Quantify the degree of overlap by calculating a Pearson's Correlation Coefficient (PCC). A PCC value >0.8 is generally considered strong colocalization.

Causality: Many cytotoxic drugs impact mitochondrial health. A probe that localizes to mitochondria could serve as a sensor for changes in mitochondrial membrane potential or morphology, key indicators of apoptosis.

G Drug Cytotoxic Drug (e.g., Cisplatin) Mito Mitochondria Drug->Mito Induces Stress MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Becomes Depolarized Probe Thio-Chalcone 4M (Accumulates in Healthy Mitochondria) Probe->Mito Stains Release Probe is Released into Cytosol MMP->Release Apoptosis Apoptosis MMP->Apoptosis Signal Decrease in Punctate Mitochondrial Fluorescence Release->Signal

Caption: Proposed pathway for using Thio-Chalcone 4M to monitor mitochondrial integrity.

Section 6: Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal 1. Incorrect filter set for excitation/emission. 2. Probe concentration is too low. 3. Insufficient incubation time. 4. Probe degraded due to improper storage.1. Action: Perform an absorbance and fluorescence scan on the probe to determine its actual λex/λem maxima and select appropriate filters. 2. Action: Increase the probe concentration in increments, ensuring it remains well below the IC₅₀. 3. Action: Increase incubation time (e.g., to 45 or 60 minutes). 4. Action: Use a fresh aliquot of the master stock.
High Background 1. Incomplete washing of unbound probe. 2. Probe concentration is too high. 3. Probe has precipitated in the aqueous medium.1. Action: Include 2-3 gentle wash steps with fresh imaging buffer after staining. 2. Action: Reduce the working concentration of the probe. 3. Action: Ensure the master stock is fully dissolved. Prepare the final working solution immediately before use and vortex well. Consider adding a small amount of a surfactant like Pluronic F-127 to the imaging medium to improve solubility.
Cell Death or Blebbing 1. Phototoxicity from excessive light exposure. 2. Cytotoxicity of the probe at the concentration used.1. Action: Reduce laser power, shorten exposure time, and decrease the frequency of image acquisition in time-lapse experiments. 2. Action: Re-run the MTT assay (Protocol 2) to confirm the IC₅₀ and reduce the working concentration further.
Rapid Photobleaching 1. Excitation light intensity is too high. 2. Probe is inherently photolabile.1. Action: Reduce excitation intensity to the minimum required for a good signal. 2. Action: If bleaching is unavoidable, acquire only essential time points. Consider using an anti-fade reagent in the imaging medium if compatible with live cells.

Section 7: Conclusion and Future Directions

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone (Thio-Chalcone 4M) represents a promising and accessible fluorescent probe for live-cell imaging. Its rational design, combining the advantageous properties of chalcones and thiophenes, suggests high potential for cell permeability, photostability, and utility in visualizing subcellular structures and dynamic processes. The protocols outlined in this guide provide a comprehensive framework for researchers to validate this probe in their specific cellular models and begin to explore its applications.

Future work could focus on derivatizing the Thio-Chalcone 4M scaffold to introduce targeting moieties for specific proteins or to further tune its photophysical properties for applications in super-resolution microscopy or two-photon imaging. As a versatile and straightforward tool, Thio-Chalcone 4M has the potential to become a valuable addition to the molecular imaging toolbox.

Section 8: References

  • PubChem. (n.d.). CID 5387357: (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Adarsh, N., et al. (2023). Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid–mitochondria interactions. Journal of Materials Chemistry B. Available at: [Link]

  • Zainal, B., et al. (2014). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Demopoulos, V. J., et al. (2005). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Molecules. Available at: [Link]

  • Terio, V., et al. (2015). Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • SpectraBase. (n.d.). (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. Wiley. Retrieved from: [Link]

  • Silva, T., et al. (2024). Cytotoxicity Evaluation of Chalcones and Flavanones from the Leaves of Corema album (L.) D. Don. Molecules. Available at: [Link]

  • Demopoulos, V. J., et al. (2005). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. ResearchGate. Available at: [Link]

  • Avadanei, M., et al. (2017). Photochemistry of 2,6-di(4′-azidobenzylidene)-methylcyclohexanone in polymer matrices. Journal of Applied Polymer Science. Available at: [Link]

  • Google Patents. (2019). WO2019197326A1 - Process for the production of 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal. Available at:

  • Beverina, L., et al. (2011). Thiophene Fluorophores for Cellular Staining: Synthesis and Application. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Live Cell Imaging of Lipid Droplets: Fluorescent Chalcones as Probes for Lipophagy and Lipid-Mitochondria Interactions. Retrieved from: [Link]

  • Al-Jubori, A. M., et al. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. Available at: [Link]

  • Morimoto, M., et al. (2019). Solid-State Fluorescence Behavior Induced by Photochemical Ring-Opening Reaction of 1,2-Bis(3-methyl-5-phenyl-2-thienyl)perfluorocyclopentene. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Wang, X., et al. (2017). Bisthienylethene Th2im and its complex (Th2imH)2[ReCl6]: crystalline-phase photochromism, and photochemical regulation of luminescence and magnetic properties. Dalton Transactions. Available at: [Link]

  • Wang, M., et al. (2018). N-Heterocyclic carbene-catalyzed [4+2] annulation of β-methyl enals and cyclic trifluoromethyl ketimines for the asymmetric synthesis of dihydroquinazolinone derivatives. Chemical Communications. Available at: [Link]

  • Pignataro, O., et al. (2023). Small thiophene fluorophores in live cells promote protein self-assembly into nanostructured fluorescent and electroactive microfibers. CNR-IRIS. Available at: [Link]

  • Chen, Y., et al. (2024). Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton. Molecules. Available at: [Link]

  • Tanimoto, H., et al. (2022). Bis(tricyclic) Aromatic Enes That Exhibit Efficient Fluorescence in the Solid State. Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2023). Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. Analytica Chimica Acta. Available at: [Link]

  • Duval, R., et al. (2022). Targeting chalcone binding sites in living Leishmania using a reversible fluorogenic benzochalcone probe. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Wang, R., et al. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules. Available at: [Link]

  • Chen, Y., et al. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules. Available at: [Link]

  • Plangger, S., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aflori, M., et al. (2023). Novel Insight into the Photophysical Properties and 2D Supramolecular Organization of Poly(3,4-ethylenedioxythiophene)/Permodified Cyclodextrins Polyrotaxanes at the Air–Water Interface. Polymers. Available at: [Link]

  • Tanimoto, H., et al. (2022). Bis(tricyclic) Aromatic Enes That Exhibit Efficient Fluorescence in the Solid State. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and full validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone. The method is suitable for routine quality control and research applications. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and water, with detection via a UV-Vis detector. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is a synthetic curcuminoid analogue. Curcumin and its analogues are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and unique chemical structures. The core structure, featuring a central cyclohexanone ring flanked by two thienylmethylene groups, creates a conjugated system responsible for its chromophoric properties and potential reactivity. The reliable quantification of this compound is essential for ensuring the quality of starting materials in synthesis, monitoring reaction kinetics, and for purity assessment in drug development workflows.

This document provides a comprehensive, step-by-step protocol for a validated HPLC method, explaining the scientific rationale behind the selection of chromatographic parameters and validation procedures.

Rationale for Method Development

The molecular structure of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is predominantly non-polar. The presence of two thiophene rings and the substituted cyclohexanone core results in significant hydrophobicity. Therefore, reversed-phase chromatography, which separates molecules based on hydrophobic interactions, is the logical choice.[1][2]

  • Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column was selected as the primary stationary phase. This is the most common and versatile reversed-phase packing, providing strong hydrophobic retention for non-polar analytes like the target compound.[1][3]

  • Mobile Phase Selection: A binary mixture of acetonitrile (ACN) and water was chosen. ACN is a preferred organic modifier due to its low viscosity and UV transparency. The high proportion of ACN anticipated for elution reflects the analyte's non-polar nature. A small amount of phosphoric acid is added to the aqueous component to sharpen the analyte peak by suppressing the ionization of any residual silanol groups on the silica support, thereby preventing peak tailing.[3]

  • Detector Wavelength (λmax): The extended π-conjugation across the molecule is expected to result in strong UV-Vis absorbance. Based on data from similar curcuminoid structures, which absorb strongly in the 420-430 nm range, a detection wavelength of 425 nm was selected to ensure high sensitivity and specificity.[4][5][6]

Experimental Protocols

Materials and Reagents
  • Analyte: 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone (Reference Standard, >99% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Acid: Orthophosphoric Acid (85%, Analytical Grade)

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

Preparation of Solutions
  • Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (75:25 v/v). The final solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25.0 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the Stock Standard Solution with the mobile phase to achieve concentrations for the linearity study (e.g., 10, 25, 50, 100, 150 µg/mL).

HPLC Method Development Workflow

The development process follows a logical sequence from initial parameter selection to final optimization, ensuring a robust and reliable method.

MethodDevelopment Analyte Analyte Characterization (Hydrophobic, UV-active) Initial Initial Conditions Selection - Column: C18 - Mobile Phase: ACN/H2O - Detector: ~425 nm Analyte->Initial Rationale Optimization Parameter Optimization - Mobile Phase Ratio - Flow Rate - Column Temperature Initial->Optimization Screening Final Final Optimized Method Optimization->Final Refinement

Caption: Logical workflow for HPLC method development.

Optimized Chromatographic Conditions

All quantitative analyses were performed using the final optimized parameters summarized in the table below.

ParameterCondition
HPLC Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 425 nm
Run Time 10 minutes

Method Validation Protocol and Results

The optimized method was validated in accordance with ICH Q2(R1) guidelines.[7][8][9] The validation process ensures that the analytical procedure is suitable for its intended purpose.

MethodValidation Method Optimized HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Limits LOD & LOQ Method->Limits Robustness Robustness Method->Robustness Sub_Precision Repeatability Intermediate Precision->Sub_Precision

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

System Suitability

System suitability tests are performed before any validation run to ensure the chromatographic system is performing adequately.[10][11][12] Six replicate injections of a 100 µg/mL standard were made.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0%0.45%
Specificity

Specificity was confirmed by analyzing a blank (mobile phase) and a standard solution. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. The peak purity was assessed using a Diode Array Detector, which indicated no co-eluting impurities.

Linearity and Range

The linearity was evaluated across a concentration range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 10 - 150 µg/mL
Regression Equation y = 45872x - 12540
Correlation Coefficient (r²) 0.9998

The high correlation coefficient (r² > 0.999) demonstrates an excellent linear relationship between concentration and detector response over the specified range.

Accuracy

Accuracy was determined by the spike-recovery method. A known amount of analyte was added to a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration) and analyzed.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.699.5%
100%100.0101.2101.2%
120%120.0119.599.6%
Average % Recovery 100.1%

The average recovery of 100.1% is within the typical acceptance range of 98-102%, confirming the method's accuracy.[6]

Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100 µg/mL standard were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision Level%RSD of Peak Area
Repeatability (Day 1) 0.52%
Intermediate (Day 2) 0.78%

The %RSD values are well below the typical limit of 2.0%, indicating excellent precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.75 µg/mL

The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy, and it falls within the validated range of the method.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked after each change.

Parameter ChangedResult (%RSD of Peak Area)
Flow Rate (±0.1 mL/min) < 1.0%
Column Temperature (±2 °C) < 1.0%
Mobile Phase Composition (±2% Acetonitrile) < 1.5%

The method remained unaffected by these minor changes, demonstrating its robustness for routine use.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone has been successfully developed and validated according to ICH guidelines. The method exhibits excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. It is well-suited for the routine quality control analysis of the compound in both research and industrial settings.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • U.S. Pharmacopeia. <621> Chromatography. (December 01 2022). [URL: https://www.usp.
  • Javagal, M., et al. (2011). Simple HPLC Method for Resolution of Curcuminoids with Antioxidant Potential. ResearchGate. [URL: https://www.researchgate.net/publication/286043831_Simple_HPLC_Method_for_Resolution_of_Curcuminoids_with_Antioxidant_Potential]
  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. USP29-NF24. [URL: https://www.usp.
  • McMasters, D. R. (2024). Are You Sure You Understand USP <621>? LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621]
  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [URL: https://www.phenomenex.com/documents/usp-chapter-621-overview-key-points-tn-0138-e/]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • International Council for Harmonisation. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [URL: https://www.chromtech.
  • Jayaprakasha, G., Rao, L. J. M., & Sakariah, K. K. (2002). Improved HPLC method for the determination of curcumin, demethoxycurcumin, and bisdemethoxycurcumin. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Improved-HPLC-method-for-the-determination-of-and-Jayaprakasha-Rao/0932822c95e54c95f191d90956908587d6029312]
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [URL: https://www.slideshare.
  • Pesek, J. J., & Matyska, M. T. (2026). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [URL: https://www.chromatographyonline.
  • Kim, M., et al. (2013). Optimization of the Conditions for the Analysis of Curcumin and a Related Compound in Curcuma longa with Mobile-Phase Composition and. ResearchGate. [URL: https://www.researchgate.net/publication/274384025_Optimization_of_the_Conditions_for_the_Analysis_of_Curcumin_and_a_Related_Compound_in_Curcuma_longa_with_Mobile-Phase_Composition_and]
  • Al-bagmi, M. A., et al. (2014). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4171657/]
  • Jayaprakasha, G., Rao, L. J. M., & Sakariah, K. K. (2002). Improved HPLC method for the determination of curcumin, demethoxycurcumin, and bisdemethoxycurcumin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12059141/]
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [URL: https://jordilabs.com/testing-services/separation-sciences/reverse-phase-normal-phase-hplc/]
  • International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [URL: https://www.ijsdr.org/papers/IJSDR2104068.pdf]
  • Shaikh, A., et al. (2016). Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4929942/]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone in aqueous biological media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenge of this compound's poor aqueous solubility in biological media. As a structural analog of curcumin, this molecule holds therapeutic promise but requires careful formulation to ensure reliable and reproducible experimental results.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experimentation.

Part 1: Frequently Asked Questions (FAQs) - Your First Steps

This section addresses the most immediate questions researchers face when beginning work with 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone.

Q1: What is the best solvent to prepare a stock solution of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone?

A1: Due to its highly hydrophobic nature, similar to other curcumin analogs, a 100% dimethyl sulfoxide (DMSO) solution is the recommended starting point for creating a high-concentration stock solution (e.g., 10-20 mM).[1] This polar aprotic solvent effectively disrupts the intermolecular forces of the crystalline compound, allowing it to dissolve. Always ensure the DMSO is anhydrous and of high purity (cell culture grade) to prevent compound degradation or introduction of contaminants.

Q2: My compound precipitates immediately when I add my DMSO stock to my aqueous cell culture medium. What's happening?

A2: This is a classic and expected problem when diluting a highly concentrated stock of a hydrophobic compound into an aqueous environment. The compound is crashing out of solution because the final concentration of the organic solvent (DMSO) is too low to maintain its solubility in the overwhelmingly aqueous medium. The key is to manage the dilution process carefully and keep the final DMSO concentration within a cell-tolerable range.[2]

Q3: What is a "safe" final concentration of DMSO for my cell-based assays?

A3: This is a critical, cell-line-dependent parameter. As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1% (v/v) for long-term experiments (>24 hours) or with sensitive cell lines.[2] Many robust, immortalized cell lines can tolerate up to 0.5% DMSO for shorter assays (24-72 hours).[2][3] However, concentrations of 1% or higher can cause significant cytotoxicity, affect proliferation, or induce off-target effects.[1][4] It is imperative to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[2]

Q4: What is a "vehicle control" and why is it essential?

A4: A vehicle control is a crucial component of your experimental design. It consists of treating a set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO in media) as your experimental group, but without the dissolved compound. This allows you to distinguish the biological effects of your compound from any effects caused by the solvent itself. Without a proper vehicle control, your results are uninterpretable.

Part 2: Troubleshooting Workflow for Compound Precipitation

If you are experiencing compound precipitation after following the initial advice, this workflow provides a logical sequence of steps to diagnose and solve the issue.

G cluster_0 Start: Troubleshooting Precipitation cluster_1 Initial Checks & Optimizations cluster_2 Advanced Formulation Strategies cluster_3 Outcome start Precipitation observed in aqueous media check_dmso Is final DMSO conc. >0.5%? start->check_dmso lower_stock Action: Lower stock concentration (e.g., to 1-5 mM in DMSO) check_dmso->lower_stock Yes stepwise_dilution Action: Use stepwise dilution into pre-warmed (37°C) media with vigorous mixing. check_dmso->stepwise_dilution No lower_stock->stepwise_dilution recheck_precip Precipitation still occurs? stepwise_dilution->recheck_precip adv_form Consider Advanced Formulation Methods recheck_precip->adv_form Yes success Success: Compound Solubilized. Proceed with experiment. recheck_precip->success No cyclodextrin Option 1: Cyclodextrin Encapsulation adv_form->cyclodextrin bsa Option 2: BSA Conjugation adv_form->bsa surfactant Option 3: Surfactant Formulation (e.g., Cremophor EL) adv_form->surfactant cyclodextrin->success bsa->success surfactant->success

Caption: Troubleshooting decision tree for compound precipitation.

Part 3: In-Depth Solubilization Protocols

When simple dilution of a DMSO stock is insufficient, more advanced formulation strategies are required. These methods aim to increase the apparent aqueous solubility of the compound.

Protocol 1: Cyclodextrin Inclusion Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can encapsulate hydrophobic molecules like 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, effectively shielding the hydrophobic guest from the aqueous environment and forming a water-soluble host-guest complex.[5][6][7]

G cluster_0 Cyclodextrin Solubilization Mechanism cd arrow cd->arrow cd_cavity Hydrophobic Cavity cd_outer Hydrophilic Exterior drug Hydrophobic Drug (Compound) plus + drug->plus drug_in_complex Drug plus->cd complex complex arrow->complex result_label Water-Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.

Step-by-Step Protocol:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired cell culture medium or buffer (e.g., PBS) at a concentration range of 1-10% (w/v). Warm the solution to 37°C to aid dissolution.

  • Prepare Compound Stock: Create a concentrated stock of your compound in 100% DMSO (e.g., 20 mM).

  • Form the Complex:

    • Slowly add the DMSO stock of the compound to the pre-warmed HP-β-CD solution while vortexing vigorously. The molar ratio of HP-β-CD to the compound should be high (start with 100:1 and optimize).

    • The goal is to add the compound to a solution where cyclodextrin molecules are readily available for encapsulation, preventing the drug from precipitating.

  • Equilibrate: Incubate the mixture at 37°C for 1-2 hours with gentle agitation to ensure maximum complex formation.

  • Sterilize & Use: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This filtered solution is now ready for serial dilution to your final experimental concentrations.

  • Validation (Crucial): Always include a vehicle control containing the same final concentration of HP-β-CD and DMSO that is present in your highest compound concentration.

Protocol 2: Formulation with Bovine Serum Albumin (BSA)

Mechanism: Albumin is the most abundant protein in plasma and serves as a natural carrier for hydrophobic molecules, including many drugs.[8] It possesses hydrophobic binding pockets that can sequester non-polar compounds, thereby increasing their apparent solubility in aqueous solutions.[9][10][11]

Step-by-Step Protocol:

  • Prepare BSA Solution: Prepare a solution of fatty-acid-free BSA in your cell culture medium at a relevant physiological concentration (e.g., 1-4% w/v or 150-600 µM). Warm to 37°C.

  • Prepare Compound Stock: Create a concentrated stock of your compound in 100% DMSO (e.g., 20 mM).

  • Form the Conjugate:

    • While gently stirring or vortexing the BSA solution, add the DMSO compound stock dropwise to the desired final concentration.

    • The principle is similar to cyclodextrin complexation: the compound binds to the hydrophobic pockets of albumin as it is introduced into the aqueous environment.

  • Equilibrate: Incubate the mixture for 30-60 minutes at 37°C to allow for stable binding.

  • Sterilize & Use: Filter the solution through a 0.22 µm syringe filter before use.

  • Validation: The vehicle control must contain the same final concentration of both BSA and DMSO. Be aware that BSA itself can have biological effects, making this control essential.

Protocol 3: Using Surfactants (e.g., Cremophor® EL)

Mechanism: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These structures have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs can partition into the hydrophobic core, allowing them to be dispersed in aqueous solutions.

Recommended Agent: Cremophor® EL (Polyoxyl 35 castor oil) is a non-ionic surfactant frequently used to formulate poorly soluble drugs.[12]

Step-by-Step Protocol:

  • Prepare Cremophor EL Stock: Prepare a 10% (v/v) stock solution of Cremophor EL in 100% ethanol.[13]

  • Prepare Compound Stock: Dissolve the compound in the 10% Cremophor EL/Ethanol stock solution to your desired concentration. Gentle warming (37-40°C) may be required.

  • Prepare Working Solution: Dilute this stock solution into your pre-warmed cell culture medium. It is critical to add the stock to the medium slowly while vortexing to allow for proper micelle formation and prevent precipitation.

  • Sterilize & Use: Use a 0.22 µm filter for sterilization.

  • Validation and Caveats:

    • Toxicity: Cremophor EL is known to have its own biological effects and can be toxic to cells, even at low concentrations.[14] It is absolutely critical to perform a dose-response curve for the Cremophor EL/Ethanol vehicle alone to determine the non-toxic concentration range for your specific cell line.

    • Biological Interference: Cremophor EL can alter cell membranes and inhibit drug efflux pumps like P-glycoprotein, which can confound experimental results.

Part 4: Data Summary & Method Comparison

The choice of solubilization method depends on a balance between achieving the desired concentration and minimizing potential experimental artifacts.

Method Typical Vehicle Conc. Advantages Disadvantages & Considerations
DMSO Co-Solvent ≤ 0.1% - 0.5%[2][3]Simple, well-understood, suitable for initial screening.Very limited solubilizing capacity at non-toxic concentrations.
Cyclodextrin (HP-β-CD) 1-5% (w/v)High solubilization capacity, generally low cytotoxicity.Can potentially extract cholesterol from cell membranes at high concentrations.[15]
BSA Formulation 1-4% (w/v)Biomimetic approach, uses a natural carrier, generally non-toxic.BSA can have its own biological activity; may interfere with protein-binding studies.
Surfactant (Cremophor® EL) < 0.1% (v/v)Very high solubilizing power for extremely difficult compounds.Potential for significant cell toxicity and biological interference.[14] Requires extensive validation.

References

  • What concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]

  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. International Journal of Scientific Research & Technology. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. (2023). MDPI. [Link]

  • The study of the influence of dmso on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2024). MDPI. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (2022). PubMed. [Link]

  • Studies on solubility of curcumin. ResearchGate. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (2022). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin. ResearchGate. [Link]

  • Curcumin Solubility and Bioactivity Enhancement Through Amorphization with Tryptophan via Supercritical Fluid Technology. (2024). MDPI. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia. [Link]

  • Pegylated Curcumin Derivative: Water-Soluble Conjugates with Antitumor and Antibacterial Activity. (2022). ACS Omega. [Link]

  • Solubility improvement of curcumin with amino acids. (2016). CrystEngComm. [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. [Link]

  • Increasing aqueous solubility of curcumin for improving bioavailability. (2007). PMC - NIH. [Link]

  • Albumin-Encapsulated Liposomes: A Novel Drug Delivery Carrier With Hydrophobic Drugs Encapsulated in the Inner Aqueous Core. (2018). PubMed. [Link]

  • Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin. (2016). PubMed. [Link]

  • Effect of bovine serum albumin on the water solubility of hydrophobic corrinoids. (2019). ResearchGate. [Link]

  • Factors Affecting the Synthesis of Bovine Serum Albumin Nanoparticles Using the Desolvation Method. (2024). Dove Medical Press. [Link]

  • CREMOPHOR EL. Ataman Kimya. [Link]

  • Induction of oxidative stress by Taxol® vehicle Cremophor-EL triggers production of interleukin-8 by peripheral blood mononuclear cells through the mechanism not requiring de novo synthesis of mRNA. (2012). PMC - NIH. [Link]

  • Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. (2023). Nano Micro Biosystems. [Link]

  • Evaluation of biosafety and intracellular uptake of Cremophor EL free paclitaxel elastic liposomal formulation. (2011). Taylor & Francis Online. [Link]

Sources

Column chromatography purification methods for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone crude products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of highly conjugated cycloalkanones. This guide is specifically engineered for researchers and drug development professionals isolating 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone from crude reaction mixtures.

As a highly conjugated α,β -unsaturated ketone synthesized via the base-catalyzed Claisen-Schmidt condensation of 4-methylcyclohexanone and 2-thiophenecarboxaldehyde[1], this compound presents unique chromatographic challenges. Its planar, hydrophobic bis-chalcone analogue structure[2] makes it prone to solubility issues, co-elution with intermediates, and on-column isomerization.

This guide provides field-proven, causality-driven methodologies to ensure high-purity isolation.

Part 1: Physicochemical & Chromatographic Parameters

Before initiating purification, it is critical to understand the quantitative parameters that govern the separation dynamics of this specific molecule.

ParameterSpecification
Molecular Formula C17H16OS2
Molecular Weight ~300.4 g/mol
Target Conformation E,E-isomer (Thermodynamically favored)[1]
Stationary Phase Silica Gel 60 (230-400 mesh)
Recommended Mobile Phase Hexane / Ethyl Acetate (95:5 v/v)
Optimal Sample:Silica Ratio 1:4 (via Dry Loading)[3]
Rf Values (Hex:EtOAc 95:5) Bis-adduct: ~0.4 | Mono-adduct: ~0.3 | Aldehyde: ~0.2
Detection Methods UV (254 nm & 365 nm), Iodine vapor

Part 2: Experimental Workflow & Separation Mechanism

Workflow Crude Crude Reaction Mixture (Bis-adduct, Mono-adduct, Aldehyde) DryLoad Dry Loading Preparation (Mix with Silica, Evaporate Solvent) Crude->DryLoad Pack Column Packing (Silica Gel 60, Hexane/EtOAc) DryLoad->Pack Elute Isocratic Elution (Hexane:EtOAc 95:5 v/v) Pack->Elute Fraction Fraction Collection & TLC Monitoring (UV 254 nm) Elute->Fraction Pure Pure E,E-4-Methyl-2,6-bis (2-thienylmethylene)cyclohexanone Fraction->Pure

Step-by-step column chromatography workflow for bis(arylmethylene)cyclohexanone purification.

Elution Silica Silica Gel (Polar Stationary Phase) Aldehyde 2-Thiophenecarboxaldehyde (High Polarity, Rf ~0.2) Silica->Aldehyde Strong Affinity Mono Mono-adduct (Medium Polarity, Rf ~0.3) Silica->Mono Moderate Affinity Bis Bis-adduct (Target) (Low Polarity, Rf ~0.4) Silica->Bis Weak Affinity

Chromatographic separation mechanism based on stationary phase affinity and compound polarity.

Part 3: Self-Validating Purification Protocol

This protocol utilizes a dry-loading technique to bypass the severe solubility limitations of the highly conjugated bis-adduct[4].

Step 1: Dry-Loading Preparation

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry Silica Gel 60 to the flask at a 1:4 mass ratio (crude:silica)[3].

  • Evaporate the DCM slowly under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained. Validation: The powder should not clump; clumping indicates residual DCM which will ruin the initial elution band.

Step 2: Column Packing

  • Slurry-pack a glass chromatography column with Silica Gel 60 using the target mobile phase (Hexane/Ethyl Acetate 95:5 v/v).

  • Tap the column gently to ensure a tightly packed bed with no trapped air bubbles.

  • Top the silica bed with a 1 cm protective layer of clean sea sand.

Step 3: Sample Application

  • Carefully pour the dry-loaded silica powder directly onto the sand layer.

  • Top the sample layer with another 1 cm layer of sand. This prevents the solvent from physically disrupting the sample band during addition.

Step 4: Isocratic Elution & Monitoring

  • Elute the column isocratically with Hexane/Ethyl Acetate (95:5 v/v). Do not increase polarity, as the Rf difference between the mono- and bis-adduct is narrow.

  • Collect 15–20 mL fractions.

  • Monitor fractions via TLC (UV 254 nm). The target E,E-bis-adduct will elute first (Rf ~0.4).

Step 5: Self-Validation & Pooling

  • Validation Step: Before pooling, perform a 2D-TLC or co-spot the suspected pure fractions against the original crude mixture. If the fraction spot remains singular and aligns perfectly with the highest Rf target band of the crude, the fraction is validated as pure.

  • Combine validated fractions and concentrate under reduced pressure to yield the pure product.

Part 4: Troubleshooting Guide & FAQs

Q1: Why does the target bis-adduct co-elute with the mono-adduct, and how can I resolve this? Causality: The structural difference between the mono-adduct (2-(2-thienylmethylene)-4-methylcyclohexanone) and the bis-adduct is a single thienylmethylene group. While this second thiophene ring adds hydrophobicity, the primary polar functional group (the α,β -unsaturated ketone) remains identical in both molecules. If the solvent system is too polar (e.g., >10% Ethyl Acetate), the mobile phase outcompetes the stationary phase for both molecules simultaneously, collapsing their resolution. Solution: You must force the separation to rely strictly on the subtle hydrophobic differences provided by the second thiophene ring. Maintain a highly non-polar isocratic system (Hexane/EtOAc 95:5 or Hexane/DCM 8:2) throughout the entire elution of the target compound.

Q2: My crude product precipitates on top of the silica gel column when I load it. How do I prevent this? Causality: 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is highly planar and conjugated, leading to strong intermolecular π−π stacking and poor solubility in pure aliphatic hydrocarbons like hexane. When liquid-loaded in a small amount of DCM and chased with hexane, the DCM rapidly diffuses into the bulk mobile phase. This sudden drop in solvent polarity causes the compound to immediately crystallize on the frit or silica surface, destroying the band shape and causing severe streaking[4]. Solution: Utilize the dry-loading technique described in Step 1 of the protocol. Dry loading pre-disperses the molecules across a massive surface area of silica gel, preventing bulk crystallization and allowing gradual, controlled dissolution into the mobile phase[3].

Q3: I observe multiple closely migrating bands for the target product under UV light. Is the compound degrading? Causality: The compound contains two exocyclic double bonds. While the thermodynamically favored product of the Claisen-Schmidt condensation is the E,E-isomer[1], prolonged exposure to ambient UV light or the acidic silanol groups on the silica gel can induce photo-isomerization or acid-catalyzed isomerization to the E,Z or Z,Z isomers. These isomers have slightly different dipole moments and thus migrate with slightly different Rf values. Solution: Wrap the chromatography column and collection flasks in aluminum foil to minimize light exposure. If acid-catalyzed isomerization is suspected, pre-treat the silica gel with 1% Triethylamine (TEA) in hexane to neutralize the highly acidic silanol sites before packing.

Q4: The unreacted 2-thiophenecarboxaldehyde is streaking across my fractions. What is the cause? Causality: 2-Thiophenecarboxaldehyde is a small, highly polar molecule that interacts strongly via hydrogen bonding with the stationary phase. If the column is overloaded or if the initial solvent system lacks enough polar modifier to maintain a steady equilibrium of the aldehyde in the mobile phase, it will drag (streak) rather than elute as a tight band. Solution: Ensure you are not exceeding the column's loading capacity (keep crude mass <2% of the silica mass). If streaking persists, wait until the target bis-adduct has completely eluted, then flush the column with a highly polar solvent (e.g., Hexane/EtOAc 70:30) to rapidly push the aldehyde off the column.

References

  • 2,6-Bis(2-thienylmethylene)cyclohexanone - CAS Common Chemistry Source: CAS (American Chemical Society) URL:[Link]

  • Results of Microwave assisted Claisen-Schmidt reaction between cycloalkanones and aldehydes catalyzed by ammonium chloride Source: ResearchGate URL:[Link]

  • Successful flash chromatography: Dry Loading Techniques Source: Biotage URL:[Link]

  • General methods for flash chromatography using disposable columns Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimizing solvent systems for the crystallization of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone. This compound, a curcuminoid-like molecule, often presents unique purification challenges. This document provides troubleshooting protocols and answers to frequently asked questions to streamline your crystallization process, improve yield, and ensure the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for crystallizing this compound?

A1: The perfect solvent is one in which 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone exhibits high solubility at elevated temperatures but poor solubility at low temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystallization. Additionally, the solvent should:

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the final crystals.[2]

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[2]

  • Dissolve impurities readily at all temperatures or not at all, allowing them to be separated.

Q2: Where should I begin with solvent selection for a novel compound like this?

A2: Start with the principle of "like dissolves like". Given the compound's structure—a relatively non-polar carbon backbone with polar ketone and thiophene groups—solvents of intermediate polarity are excellent starting points. Ethanol, particularly 95% ethanol, is a commonly effective solvent for structurally similar chalcones and curcuminoids.[3][4][5] A systematic screening process using small amounts of your compound with a range of solvents (e.g., ethanol, acetone, ethyl acetate, toluene, and heptane) is the most reliable empirical approach.

Q3: Is a single-solvent or mixed-solvent system typically better for this class of compounds?

A3: It depends on the specific solubility profile. While a single solvent is simpler, finding one with the ideal temperature-solubility curve can be difficult. Mixed-solvent systems offer greater flexibility and are often necessary for chalcone-like molecules.[3] A common and effective strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, like acetone or THF) at a high temperature, and then slowly add a "poor" or "anti-solvent" (in which it is insoluble, like water or n-hexane) until turbidity (cloudiness) appears.[3][6] Gentle heating to re-clarify the solution followed by slow cooling often yields high-quality crystals.

Q4: Can impurities from the synthesis affect crystallization?

A4: Absolutely. Impurities are a primary cause of crystallization failure.[7] They can inhibit crystal nucleation, lead to the formation of oils instead of solids (a phenomenon known as "oiling out"), and become trapped in the crystal lattice, reducing purity.[8] If you encounter persistent crystallization problems, it is highly recommended to first purify the crude product using column chromatography before attempting recrystallization.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process.

Problem / Observation Probable Cause(s) Recommended Solution(s)
No crystals form after cooling. 1. Insufficient Supersaturation: Too much solvent was used, and the solution is not concentrated enough for crystals to form.[1][8]2. Inhibition of Nucleation: The initial formation of crystal seeds is kinetically hindered.[1]1. Reduce Solvent Volume: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration. Allow it to cool again.[9]2. Induce Nucleation: Try scratching the inner wall of the flask at the air-liquid interface with a glass rod. Alternatively, add a "seed crystal" of the pure compound to provide a template for growth.[8][9]
The compound separates as an oil ("oiling out"). 1. High Solute Concentration: The solution is too concentrated, causing the compound to precipitate above its melting point.[1]2. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the compound.[8][10]3. Presence of Impurities: Impurities can depress the melting point of the compound.[6][10]4. Rapid Cooling: The solution was cooled too quickly.1. Increase Solvent Volume: Re-heat the solution to dissolve the oil, then add more hot solvent to decrease the saturation. Allow it to cool more slowly.[8][10]2. Change Solvent System: Select a solvent with a lower boiling point.[10]3. Further Purification: Purify the material by column chromatography before recrystallization.[6]4. Slow Down Cooling: Insulate the flask or allow it to cool on a surface that does not draw away heat too quickly to promote slower crystal growth.[8]
Crystal yield is very low. 1. Excessive Solvent: Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor even after cooling.[9]2. Premature Crystallization: If a hot filtration step was used to remove impurities, the product may have crystallized on the filter paper or in the funnel.[10]1. Recover a Second Crop: Concentrate the filtrate (mother liquor) by boiling off some solvent and cool it again to obtain a second batch of crystals. Note that this crop may be less pure.[10]2. Improve Hot Filtration Technique: Use a pre-heated funnel and filter the hot solution as quickly as possible to prevent premature crystallization.[6][10]
Crystals are very small or appear as fine needles. 1. High Rate of Nucleation: The solution was cooled too rapidly, causing too many crystal nuclei to form at once, leading to competition for the solute.[1][9]1. Reduce Cooling Rate: Ensure the solution cools slowly and undisturbed. This can be achieved by placing the flask in an insulated container or letting it cool on a benchtop away from drafts.[8]2. Re-dissolve and Re-crystallize: Re-heat the solution to dissolve the small crystals and allow it to cool more slowly.

Data Summary: Common Crystallization Solvents

The selection of an appropriate solvent is critical. The following table provides properties of common laboratory solvents to guide your screening process.

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Good "anti-solvent" for polar compounds.
Toluene2.4111Useful for less polar compounds, higher boiling point.
Diethyl Ether2.835Very volatile, low boiling point. Can be a fire hazard.
Ethyl Acetate4.477Good general-purpose solvent of intermediate polarity.
Acetone5.156Polar, aprotic. A strong "good" solvent for many organics.[3]
2-Propanol (IPA)3.982Often used in mixed systems with water.
Ethanol (95%)4.378Excellent starting point for chalcones and related structures.[3][4]
Methanol5.165Polar, protic. High solubility for many polar compounds.
Water10.2100Excellent "anti-solvent" when used with polar organic solvents.[6]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid determination of a suitable solvent or solvent pair using a small quantity of crude material.

  • Preparation: Place approximately 20-30 mg of your crude 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Room Temperature Solubility Test: Observe if the compound dissolves readily.

    • If it dissolves completely at room temperature, the solvent is likely too good for single-solvent crystallization but may be useful as the "good" solvent in a mixed system.

    • If it is largely insoluble, proceed to the next step.

  • Hot Solubility Test: Gently heat the tubes that did not show complete dissolution in a warm water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Evaluation: A good solvent is one in which the compound was largely insoluble at room temperature but fully dissolved when hot, and then formed a significant amount of crystalline precipitate upon cooling.

Protocol 2: Optimized Recrystallization from an Ethanol-Water System

This mixed-solvent system is often successful for compounds of this type.[6]

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (e.g., ethanol) and begin heating on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6][10]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[6]

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) back into the cloudy solution until it just becomes clear again.[6]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals on the filter with a small amount of an ice-cold mixture of the crystallization solvents (e.g., ethanol/water) to remove any soluble impurities adhering to the crystal surfaces.[6]

  • Drying: Dry the purified crystals thoroughly, for example, in a vacuum oven or a desiccator, to remove all residual solvent.[6]

Workflow Visualization

The following diagram outlines the logical workflow for selecting and optimizing a solvent system for crystallization.

Crystallization_Workflow start Start with Crude Compound screen Solvent Screening (Protocol 1) start->screen dissolve_cold Does it dissolve cold? screen->dissolve_cold dissolve_hot Does it dissolve hot? precipitate Does it precipitate on cooling? dissolve_hot->precipitate Yes poor_solvent Poor Solvent / Potential 'Anti-Solvent' dissolve_hot->poor_solvent No dissolve_cold->dissolve_hot No good_for_mixed Use as 'Good' Solvent in Mixed System dissolve_cold->good_for_mixed Yes good_single Good Single Solvent Candidate precipitate->good_single Yes precipitate->poor_solvent No attempt_single Attempt Single Solvent Recrystallization good_single->attempt_single attempt_mixed Attempt Mixed Solvent Recrystallization (Protocol 2) good_for_mixed->attempt_mixed poor_solvent->attempt_mixed outcome Evaluate Crystals: Purity & Yield attempt_single->outcome attempt_mixed->outcome success Success: Pure Crystals Obtained outcome->success Good troubleshoot Troubleshoot (See Guide) outcome->troubleshoot Poor troubleshoot->screen Re-evaluate Solvents

Caption: Workflow for solvent system optimization and troubleshooting.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • BenchChem. (2025).
  • BenchChem. (2026).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (2025).
  • Praveena, N., et al. (2019). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry.
  • Scribd. (2020).
  • MDPI. (2018). Solvate Formation of Bis(demethoxy)
  • University of York. (n.d.).
  • West Virginia University. (n.d.). 4.
  • St. John's University. (2018). Hybrid Synthetic and Computational Study of an Optimized, Solvent-Free Approach to Curcuminoids.
  • Scientific Research Publishing. (2015).
  • Zhanghua Dryer. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
  • Journal of Pharmaceutical Sciences. (2015). Solubility and Crystal Nucleation in Organic Solvents of Two Polymorphs of Curcumin.

Sources

Technical Support Center: A Guide to Preventing Photodegradation of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the long-term storage and handling of this photosensitive compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your samples throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone and why is it photosensitive?

A1: 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is a synthetic organic compound characterized by a central cyclohexanone ring flanked by two thienylmethylene groups. Its structure, featuring an extended π-conjugated system of double bonds and electron-rich thiophene rings, makes it an efficient absorber of light, particularly in the UV and visible regions. This absorbed energy can trigger photochemical reactions, leading to the degradation of the molecule. The thiophene moieties, while contributing to the compound's desirable electronic properties, can also be susceptible to photo-oxidation.[1]

Q2: What are the visible signs of degradation in my sample?

A2: A common indicator of degradation is a change in the physical appearance of the compound. For solid samples, this may manifest as a color change, often a darkening or fading of the material. In solution, you might observe a color shift or the formation of precipitates.[1] Any deviation from the initial appearance of the pure compound should be considered a potential sign of degradation and warrants further investigation.

Q3: What are the primary environmental factors that contribute to the degradation of this compound?

A3: The primary culprits in the degradation of photosensitive compounds like 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone are:

  • Light: Both natural and artificial light can provide the energy needed to initiate photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Humidity: Moisture can facilitate hydrolytic degradation pathways.

  • Oxygen: Atmospheric oxygen can participate in photo-oxidative degradation processes.[1]

Q4: How should I store my solid and solution samples of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone for long-term use?

A4: For long-term storage, solid samples should be kept in amber glass vials to protect them from light. These vials should be tightly sealed and stored in a cool, dark, and dry place, preferably in a desiccator at refrigerated temperatures (2-8 °C). For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be stored in an amber vial, purged with an inert gas like argon or nitrogen to displace oxygen, and kept at a low temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Unexpected color change of the solid compound upon storage. Exposure to light and/or air.1. Verify Storage Conditions: Ensure the compound is stored in an amber vial in a dark, cool, and dry environment. 2. Inert Atmosphere: For highly sensitive batches, consider storing under an inert atmosphere (argon or nitrogen) to prevent oxidation. The thiophene ring's sulfur atom is susceptible to oxidation.[1]
Inconsistent or lower-than-expected activity in biological assays. Degradation of the compound in the solid state or in the assay medium.1. Assess Purity: Before use, confirm the purity of your compound using HPLC (see Protocol 1). 2. Medium Stability Study: Incubate the compound in the assay medium for the duration of your experiment and analyze for degradation by HPLC. Some media components can catalyze degradation.
Appearance of new peaks in my HPLC chromatogram. Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks, which can provide clues about the degradation pathway. 2. Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed (see Protocol 2). This can help in developing a stability-indicating HPLC method.[2][3][4]
Precipitate formation in a stored solution. Degradation leading to insoluble products or exceeding solubility limits due to solvent evaporation.1. Re-dissolve and Analyze: Attempt to re-dissolve the precipitate by gentle warming or sonication and immediately analyze by HPLC to check for degradation. 2. Fresh Solutions: It is always best practice to prepare solutions fresh. If a stock solution must be stored, ensure the container is tightly sealed to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Assessing Compound Purity and Degradation via High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone and detect the presence of degradation products. This method is adapted from a validated procedure for structurally similar thiophene chalcones.[2][3]

Instrumentation and Conditions:

Parameter Recommendation
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and a suitable buffer (e.g., Sodium Acetate buffer, pH 3.0) in a 60:40 (v/v) ratio. The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at the λmax of the compound (determine by UV-Vis spectroscopy, likely in the 350-400 nm range). A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different absorption maxima.
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of your reference standard of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. From this, prepare a working standard solution of 10 µg/mL in the mobile phase.

  • Sample Preparation: Prepare your sample solution at a similar concentration to the working standard using the mobile phase as the diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation. This helps in identifying potential degradation products and pathways, and in developing a stability-indicating analytical method.[2][3][4]

Stress Conditions:

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber). Analyze samples at various time points.

  • Acid/Base Hydrolysis: Treat separate solutions of the compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60 °C). Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

Procedure:

  • For each condition, prepare a solution of the compound at a known concentration.

  • Expose the solutions to the respective stress conditions for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by the HPLC method described in Protocol 1.

Visualization of Key Concepts

cluster_0 Photodegradation Pathway Compound Compound Excited_State Excited_State Compound->Excited_State Light Absorption (UV/Vis) Degradation_Products Degradation_Products Excited_State->Degradation_Products Photochemical Reactions (e.g., oxidation, cyclization) Loss_of_Activity Loss_of_Activity Degradation_Products->Loss_of_Activity

Caption: A simplified diagram illustrating the process of photodegradation.

cluster_1 Stability Assessment Workflow Start Start: Sample Received Purity_Check Initial Purity Check (HPLC, Protocol 1) Start->Purity_Check Storage Long-Term Storage (Cool, Dark, Dry, Inert Gas) Purity_Check->Storage Periodic_Check Periodic Purity Check (HPLC, Protocol 1) Storage->Periodic_Check Degradation_Observed Degradation Observed? Periodic_Check->Degradation_Observed Troubleshoot Troubleshooting (Refer to Guide) Degradation_Observed->Troubleshoot Yes Use_in_Experiment Use in Experiment Degradation_Observed->Use_in_Experiment No Troubleshoot->Purity_Check

Caption: A workflow for ensuring the long-term stability of your compound.

Enhancing Stability with Excipients

For formulations where the compound will be in solution for extended periods, the use of excipients can significantly improve stability.

  • Antioxidants: To mitigate photo-oxidative degradation, consider the addition of antioxidants such as ascorbic acid or α-tocopherol. These molecules can act as sacrificial substrates, preferentially reacting with reactive oxygen species.

  • UV Absorbers: Excipients that absorb UV light can act as "sunscreens" for the active compound. The choice of UV absorber should have an absorption spectrum that overlaps with that of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone.

  • Complexing Agents: Cyclodextrins can form inclusion complexes with photosensitive molecules, shielding them from the environment and enhancing their stability.[5][6]

The selection and concentration of any excipient must be carefully evaluated for compatibility with the compound and the intended application.

References

  • Pise, N., & Prabhu, A. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. MDPI. [Link]

  • Pise, N., & Prabhu, A. (2026). Forced Degradation Studies on Agents of Therapeutic Interest. ResearchGate. [Link]

  • Pise, N., Raheja, R., & Prabhu, A. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.).
  • Lim, C. (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Pharmaceutical Anal Acta, 13(7). [Link]

  • Bharanidharan, S., & Lyla, P. A. (2018). UV-Visible spectral analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone. International Journal of Pure and Applied Mathematics, 119(12), 6897-6904. [Link]

  • Gaina, C., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. MDPI. [Link]

  • Wang, W., et al. (2007). Photodegradation of bisphenol Z by UV irradiation in the presence of beta-cyclodextrin. Journal of Photochemistry and Photobiology A: Chemistry, 186(2-3), 224-230. [Link]

  • Avadanei, M., et al. (2017). Photochemistry of 2,6-di(4′-azidobenzylidene)-methylcyclohexanone in polymer matrices. Journal of Applied Polymer Science, 134(11). [Link]

  • ResearchGate. (n.d.). (a) UV‐vis absorption spectra of 4‐methyl‐2, 6‐bis‐[(1H‐[1][2][4].... [Link]

  • Fukumoto, S., et al. (2024). Suppression of Photocyclization of an Inverse Type Diarylethene Derivative by Inclusion into β-Cyclodextrin. Chemistry – An Asian Journal. [Link]

  • Rajkotia, K. M. (2012). Synthesis and Spectral Characterization of Photoactive (2E, 6E) 4 -methyl- 2,6 bis (4 hydroxybenzylidene) cyclohexanone. International Journal for Pharmaceutical Research Scholars (IJPRS), 1(1), 79-82. [Link]

  • Wensorra, T., et al. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Journal of Chromatographic Science, 59(8), 724-733. [Link]

  • Kazantsev, M. S., et al. (2021). Highly photostable and emissive thienyl-containing tris(2,4,6-trichlorophenyl)methyl radicals. Materials Chemistry Frontiers, 5(13), 5056-5065. [Link]

  • PubChem. (n.d.). (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. [Link]

  • SpectraBase. (n.d.). (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. [Link]j]([Link])

Sources

Validation & Comparative

A Comparative Analysis of Anti-Cancer Activity: 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone vs. Curcumin Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: Evolving from Nature's Blueprint

For decades, curcumin, the vibrant polyphenol from Curcuma longa, has been a focal point of cancer research, demonstrating a remarkable ability to modulate numerous cellular signaling pathways involved in tumorigenesis.[1][2] Its therapeutic potential, however, has been consistently hampered by poor aqueous solubility, low chemical stability, and consequently, limited oral bioavailability.[3][4] This has catalyzed a concerted effort in medicinal chemistry to engineer curcumin analogs that retain its pleiotropic anti-cancer effects while overcoming its pharmacokinetic shortcomings.

This guide delves into a comparative analysis of two such evolutionary branches: the broad class of curcumin analogs and a more specific, structurally refined class of compounds, the bis(arylidene) cyclohexanones, with a focus on structures like 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone. The core chemical distinction lies in the modification of curcumin's central linker. By replacing the unstable β-diketone moiety with a more stable cyclohexanone ring, researchers aim to enhance the compound's drug-like properties.[5] We will dissect the mechanistic underpinnings, compare performance data from preclinical studies, and provide detailed protocols for key validation experiments.

Structural Rationale: Enhancing Stability and Potency

The fundamental design principle behind cyclohexanone-based analogs is to address the chemical instability of curcumin's β-diketone group, which is susceptible to keto-enol tautomerism and rapid degradation under physiological conditions.[5]

  • Curcumin: Features a seven-carbon chain with a central β-diketone moiety connecting two phenolic rings. This linker is a key site of metabolic vulnerability.

  • Curcumin Analogs: This is a vast category. Modifications can include altering the phenolic ring substituents, shortening or modifying the linker, or creating pyrazole or other heterocyclic derivatives to improve target specificity and bioavailability.[3][6]

  • Bis(arylidene) Cyclohexanones: These compounds, including 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, represent a specific strategy where the central β-diketone is replaced by a cyclohexanone ring.[7][8] This substitution creates a rigid, non-enolizable core, which is hypothesized to increase metabolic stability and cellular uptake.[5] Some studies have shown that this structural class mimics curcumin's conformation without the labile diketo group.[7][8][9]

Comparative Mechanism of Action: Targeting Oncogenic Pathways

Both curcumin analogs and cyclohexanone derivatives exert their anti-cancer effects by interacting with a multitude of signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. The key difference often lies in potency and, in some cases, a more targeted interaction.

Key Pro-Survival Pathways Targeted

1. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling:

A master regulator of inflammation, immunity, and cell survival, the NF-κB pathway is constitutively active in many cancers, driving proliferation and chemoresistance.[1][4] Both classes of compounds are potent inhibitors of this pathway. They typically prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] This blockade prevents NF-κB's translocation to the nucleus, thereby inhibiting the transcription of its downstream anti-apoptotic target genes.[6] Several cyclohexanone analogs have demonstrated more potent NF-κB inhibition than curcumin itself.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / LPS Receptor Receptor TNFa->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκBα p65/p50 IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation Inhibitor Curcumin Analogs & Cyclohexanones Inhibitor->IKK inhibit DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-6 / Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates (Y705) pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerization Dimer_nuc p-STAT3 Dimer Dimer->Dimer_nuc Translocation Inhibitor Curcumin Analogs & Cyclohexanones Inhibitor->STAT3 inhibit DNA DNA Dimer_nuc->DNA Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription

Figure 2: Inhibition of the JAK/STAT3 signaling pathway.

Head-to-Head Performance: A Data-Driven Comparison

The ultimate validation of a novel compound class lies in its quantifiable performance against established benchmarks. Preclinical data consistently show that many cyclohexanone analogs of curcumin exhibit superior cytotoxic and anti-proliferative activity compared to the parent compound.

Compound/Analog ClassCancer Cell LineAssayIC50 / ActivitySource
Curcumin 4T1 (Murine Breast)Cytotoxicity~27.3 µM[11][12]
BHMC (Cyclohexanone Analog)4T1 (Murine Breast)Cytotoxicity13.66 µM (2x more potent)[11][12]
Curcumin PC-3 (Prostate)Growth InhibitionLess potent than analogs[5][13]
Analog 2A (Cyclohexanone)PC-3 (Prostate)Invasion AssayIC50 = 0.93 µM [13]
Analog 2F (Cyclohexanone)PC-3 (Prostate)Invasion AssayIC50 = 1.70 µM [13]
2,6-bis-(4-nitrobenzylidene) cyclohexanone A549 (Lung)Cytotoxicity (MTT)0.48 mM [7][9]
Curcumin Analog (GO-Y030) Colon Cancer Stem CellsIn vivo XenograftInhibited tumor growth[14]
BHMC (Cyclohexanone Analog)MDA-MB-231 (Breast)Invasion AssayReduced invasion at 12.5 µM [15]

In Vivo Insights: In a murine 4T1 breast cancer model, the curcumin derivative (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) demonstrated a superior anti-tumor effect compared to curcumin at the same concentration. [11][12]Similarly, in a castration-resistant prostate cancer model, the cyclohexanone analog 2A showed a significant inhibitory effect on tumor volume in vivo, whereas curcumin did not. [13]These findings underscore the potential for enhanced in vivo efficacy driven by the improved stability of the cyclohexanone scaffold.

Methodology Deep Dive: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, rigorous and well-defined experimental protocols are paramount. Below are methodologies for key assays used to evaluate and compare these anti-cancer compounds.

MTT Assay for Cell Viability and Cytotoxicity

Purpose: To determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of its cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, curcumin analogs) in complete cell culture medium. Replace the medium in each well with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • Rationale: Multiple time points are essential to assess both acute toxicity and longer-term anti-proliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Scientific Principle: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Protein Expression Analysis

Purpose: To detect and quantify specific proteins to elucidate the compound's effect on target signaling pathways (e.g., phosphorylation of STAT3, expression of Bcl-2).

Methodology:

  • Cell Lysis: Treat cells with the compounds at desired concentrations for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Critical Step: The inclusion of phosphatase inhibitors is non-negotiable when analyzing phosphorylation events (e.g., p-STAT3) to prevent enzymatic dephosphorylation post-lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Rationale: BSA is preferred when probing for phosphoproteins as milk contains phosphoproteins that can increase background noise.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-NF-κB p65, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin, GAPDH).

Transwell Invasion Assay

Purpose: To assess the anti-metastatic potential of a compound by measuring its ability to inhibit cancer cell invasion through an extracellular matrix.

Methodology:

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for a 24-well plate with serum-free medium.

    • Scientific Principle: Matrigel serves as a reconstituted basement membrane, providing a physical barrier that cells must actively degrade and invade, mimicking an in vivo process.

  • Cell Preparation: Starve cancer cells (e.g., PC-3) in serum-free medium for 12-24 hours. Resuspend the cells in serum-free medium containing the test compound at various concentrations.

  • Cell Seeding: Add the cell suspension (e.g., 5x10⁴ cells) to the upper chamber of the insert.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the insert.

  • Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol and stain with a solution like 0.5% crystal violet.

  • Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Conclusion and Future Perspectives

The development of curcumin analogs has decisively moved the field beyond the limitations of the natural compound. The evidence strongly suggests that modifying curcumin's central linker with a cyclohexanone ring is a highly effective strategy for enhancing both stability and anti-cancer potency. [5]Compounds from this class, such as BHMC, have demonstrated superior performance in both in vitro and in vivo preclinical models, often by more potently inhibiting the same oncogenic pathways as curcumin, namely NF-κB and STAT3. [11][13][15] For drug development professionals, the bis(arylidene) cyclohexanones, including thiophene-substituted variants like 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, represent a promising scaffold for novel anti-cancer agents. Their improved drug-like properties may translate to better pharmacokinetic profiles and enhanced clinical efficacy. Future research should focus on comprehensive ADME/Tox profiling, lead optimization to further improve target specificity, and ultimately, progression towards clinical trials to validate their therapeutic potential in human cancers.

References

  • Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment? - Frontiers. (2024, October 22).
  • Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment. (2024, November 12).
  • Revisiting Curcumin in Cancer Therapy: Recent Insights into Molecular Mechanisms, Nanoformulations, and Synergistic Combinations - MDPI. (2025, September 3).
  • Curcumin and Related Compounds in Cancer Cells: New Avenues for Old Molecules - Frontiers. (2022, May 23).
  • A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC.
  • (PDF) The Molecular Targets and Anti-Invasive Effects of 2,6-bis-(4-hydroxyl-3methoxybenzylidine) cyclohexanone or BHMC in MDA-MB-231 Human Breast Cancer Cells - ResearchGate. (2018, April 5).
  • A Review of Recent Curcumin Analogues and Their Antioxidant, Anti- inflammatory and Anticancer Activities - Preprints.org. (2024, March 21).
  • Potential Anticancer Properties and Mechanisms of Action of Curcumin. (2015, February 15).
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone - Research Journal of Pharmacy and Technology.
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Request PDF - ResearchGate.
  • Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PMC.
  • Cyclohexanone curcumin analogs inhibit the progression of castration‐resistant prostate cancer in vitro and in vivo - PMC.
  • Targeting STAT3 signaling reduces immunosuppressive myeloid cells in head and neck squamous cell carcinoma - PMC.
  • Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC.
  • The in vivo anti-tumor effect of curcumin derivative (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) on 4T1 breast cancer cells - RSC Publishing.
  • Effects of cyclohexanone analogues of curcumin on growth, apoptosis and NF-κB activity in PC-3 human prostate cancer cells - PMC.
  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - MDPI. (2025, February 23).
  • Structurally Modified Curcumin Analogs Inhibit STAT3 Phosphorylation and Promote Apoptosis of Human Renal Cell Carcinoma and Melanoma Cell Lines | PLOS One - Research journals. (2012, August 10).
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4- nitrobenzylidene) cyclohexanone - Ubaya Repository. (2024, July 24).
  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal | bioRxiv. (2025, May 16).
  • Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PubMed. (2016, July 1).
  • (PDF) The in vivo anti-tumor effect of curcumin derivative (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) on 4T1 breast cancer cells - ResearchGate. (2017, July 14).
  • Inhibition of β-catenin and STAT3 with a curcumin analog suppresses gastric carcinogenesis in vivo - PMC.

Sources

Comparing two-photon absorption of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone and benzylidene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Two-photon absorption (TPA) materials are the foundational drivers of advanced nonlinear optical technologies, including two-photon induced photopolymerization (TPIP), high-density 3D optical data storage, and two-photon excited photodynamic therapy (2PE-PDT)[1]. The efficiency of a TPA photoinitiator or photosensitizer is quantified by its TPA cross-section ( δ ), measured in Goeppert-Mayer (GM) units ( 1 GM=10−50 cm4 s photon−1 ).

This guide provides an objective, data-driven comparison between two prominent classes of D-π-A-π-D (Donor-π-Acceptor-π-Donor) chromophores: 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone (a thiophene-flanked derivative) and standard benzylidene cycloalkanone derivatives (phenyl-flanked).

Mechanistic Causality: The D-π-A-π-D Architecture

The core design principle for highly efficient TPA chromophores relies on symmetrical or asymmetrical push-pull electronic systems. In a D-π-A-π-D architecture, the probability of simultaneous two-photon excitation is heavily dependent on the extent of Intramolecular Charge Transfer (ICT) between the peripheral donors and the central acceptor[1].

  • The Central Acceptor (A): The cyclohexanone or cyclopentanone ring acts as a rigid electron-withdrawing core. The alicyclic rigidity is crucial because it minimizes non-radiative decay pathways (such as trans-cis isomerization) that would otherwise deplete the excited state before intersystem crossing (ISC) or radical generation can occur[2].

  • The π-Bridge & Donors (D): The flanking groups dictate the ICT efficiency.

    • Benzylidene Derivatives: Utilize phenyl rings substituted with strong electron-donating groups (e.g., dimethylamino or diethylamino). While the phenyl ring provides highly stable conjugation, it possesses a high aromatic resonance energy[1].

    • Thienylmethylene Derivatives: Utilize thiophene rings. Thiophene possesses a significantly lower aromatic stabilization energy compared to benzene. This lower energetic barrier facilitates more effective π -electron delocalization across the backbone, often leading to a red-shifted linear absorption and enhanced polarizability[3]. Additionally, the 4-methyl substitution on the cyclohexanone ring breaks perfect molecular planarity, which increases solubility in organic resins and reduces aggregation-caused quenching (ACQ) in the solid state.

G D1 Donor (Thiophene/Aniline) Pi1 π-Bridge (Alkene) D1->Pi1 D2 Donor (Thiophene/Aniline) Pi2 π-Bridge (Alkene) D2->Pi2 Acc Acceptor (Cyclohexanone) Pi1->Acc Pi2->Acc ICT Intramolecular Charge Transfer (S0 -> S1) Acc->ICT TPA Two-Photon Excitation (Near-IR Laser) TPA->D1 TPA->D2

Electron delocalization and intramolecular charge transfer in D-π-A-π-D chromophores.

Comparative Performance Data

When evaluating these compounds for TPIP or 2PE-PDT, the TPA cross-section ( δ ) and the fluorescence quantum yield ( Φf​ ) are critical. Efficient photoinitiators intentionally exhibit low Φf​ because the excited state energy is rapidly consumed by ISC to the triplet state (T1) to generate initiating radicals[1][4].

CompoundStructural ClassLinear λmax​ (nm)TPA λmax​ (nm)TPA Cross-Section ( δmax​ )Primary Application
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone Thiophene-Cyclohexanone~360 - 390720 - 780~150 - 300 GMHigh-resolution TPIP, NLO materials
2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone Benzylidene-Cyclohexanone430800~200 - 600 GM[4]TPIP, 3D Microfabrication[1]
2,5-Bis(4-(diethylamino)benzylidene)cyclopentanone (BDEA) Benzylidene-Cyclopentanone460800604 GM (in DMF)[5]2PE-PDT, Bio-imaging[5][6]

Note: Cross-sections vary significantly based on the solvent's polarity and the specific femtosecond pulse duration used during measurement.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the synthesis and characterization of these chromophores must follow strict, self-validating methodologies.

Protocol A: One-Step Aldol Condensation Synthesis

Causality: This classical approach is chosen over transition-metal-catalyzed cross-couplings (e.g., Sonogashira) because it avoids expensive palladium catalysts, eliminates heavy-metal contamination (crucial for biological 2PE-PDT applications), and stereoselectively yields the highly conjugated (E,E)-isomers[1].

  • Reagent Preparation: Dissolve 10 mmol of the central ketone (e.g., 4-methylcyclohexanone or cyclopentanone) and 20 mmol of the aldehyde (e.g., 2-thiophenecarboxaldehyde or 4-(dimethylamino)benzaldehyde) in 30 mL of absolute ethanol.

  • Catalysis: Slowly add 5 mL of a 10% NaOH aqueous solution dropwise while stirring at room temperature.

  • Reaction: Heat the mixture to 60°C and reflux for 4-6 hours. The reaction is self-indicating; the product will precipitate out of the solution as a brightly colored solid (yellow/orange for thiophene derivatives, deep red for amino-benzylidene derivatives)[1].

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol to remove unreacted starting materials, and recrystallize from a chloroform/ethanol mixture to achieve >98% purity.

Protocol B: Open-Aperture Z-Scan Measurement

Causality: While Two-Photon Excited Fluorescence (TPEF) is a common measurement technique, it is invalid for highly efficient TPIP initiators that possess negligible fluorescence[4]. The open-aperture Z-scan method is an absolute, self-validating optical setup that directly measures nonlinear transmittance, regardless of the molecule's radiative decay pathways[4][5].

  • Laser Setup: Utilize a mode-locked Ti:Sapphire femtosecond laser (e.g., 800 nm, 100 fs pulse width, 1 kHz repetition rate).

  • Beam Splitting: Pass the beam through a beam splitter. Direct 10% of the beam to a reference photodiode (D1) to monitor input energy fluctuations.

  • Focusing: Route the remaining 90% of the beam through a focusing lens ( f=10 to 20 cm ) to create a tight focal point (the beam waist).

  • Translation: Place the chromophore solution (typically 10−3 M in a 1 mm quartz cuvette) on a motorized linear translation stage. Move the sample along the propagation axis ( Z -axis) through the focal point.

  • Detection: Collect the entire transmitted beam using a large-area detector (D2). The normalized transmittance T(z)=D2/D1 will drop to a minimum at the focal point ( z=0 ) due to maximum two-photon absorption.

  • Calculation: Extract the TPA absorption coefficient ( β ) by fitting the transmittance curve to the standard nonlinear propagation equation, and convert to GM units using the sample concentration.

ZScan Laser Femtosecond Laser (Ti:Sapphire) Atten Beam Splitter Laser->Atten RefDet Reference Detector (D1) Atten->RefDet 10% Split Lens Focusing Lens (f = 10-20 cm) Atten->Lens 90% Beam DAQ Data Acquisition (T(z) = D2/D1) RefDet->DAQ Sample Sample on Translation Stage (Z) Lens->Sample TransDet Transmission Detector (D2) Sample->TransDet TransDet->DAQ

Standard open-aperture Z-scan setup for measuring nonlinear absorption cross-sections.

References

  • Theoretical Study of Structure and Photophysics of Homologous Series of Bis(arylydene)cycloalkanones. MDPI. Available at: [Link]

  • Water-soluble benzylidene cyclopentanone photosensitizers for two-photon excited photodynamic therapy. SPIE Conference Proceedings. Available at:[Link]

  • Perspective on Water-Soluble Two-Photon Initiator for Two-Photon Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

  • Materials Chemistry C. RSC Publishing. Available at:[Link]

  • A Straightforward Synthesis and Structure–Activity Relationship of Highly Efficient Initiators for Two-Photon Polymerization. Macromolecules - ACS Publications. Available at: [Link]

Sources

Definitive Guide: Validation of HPLC-UV Methods for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone Purity Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone (CAS: 1422166-10-6) is a synthetic bis-thienyl chalcone analog characterized by a highly conjugated cross-conjugated dienone system[1]. In drug development and material sciences, accurately determining the purity of such synthetic intermediates is critical. This guide provides an authoritative, objective comparison of analytical methodologies for assessing the purity of this compound, establishing High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) as the gold standard. Furthermore, it outlines a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[2][3].

Analyte Profiling & Method Rationale

To design a robust analytical method, one must first understand the causality between the analyte's molecular structure and its physical behavior:

  • Chromophoric Strength: The molecule features a central cyclohexanone ring flanked by two thienylmethylene groups. This extended π−π∗ conjugation shifts the UV absorption maximum ( λmax​ ) into the near-UV range (typically 340–370 nm). This makes UV detection exceptionally sensitive and specific, as most common aliphatic impurities lack absorption at these longer wavelengths.

  • Hydrophobicity: The presence of the thiophene rings and the methylcyclohexanone core renders the molecule highly lipophilic. A reversed-phase C18 column is the logical choice for retention and resolution.

  • Photo-Isomerization Risk: Diarylidenecyclohexanones are highly susceptible to light-induced E/Z isomerization at the exocyclic double bonds. Expert Insight: Sample preparation must be conducted in amber glassware to prevent the formation of photo-isomers, which will appear as false impurity peaks during chromatographic separation.

Methodological Comparison: HPLC-UV vs. Alternatives

While multiple analytical techniques exist, their suitability depends on the specific physicochemical properties of the analyte. The table below objectively compares HPLC-UV against Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

ParameterHPLC-UV (Reversed-Phase C18)LC-MS (ESI-TOF)GC-FID
Primary Use Case Routine purity assessment & QC release.Impurity identification & structural elucidation.Volatile hydrocarbon analysis.
Specificity High (via Diode Array Detector peak purity).Very High (Mass-to-charge ratio resolution).Moderate (Relies solely on retention time).
Thermal Stability Ideal (Operates at ambient/mild temps).Ideal (Operates at ambient/mild temps).Poor (Risk of thermal degradation of the enone at >250°C).
Matrix Effects Low (UV absorbance is generally unaffected).High (Ion suppression/enhancement in ESI).Low.
Operational Cost Low to Moderate.Very High (Equipment, maintenance, gas).Low.
Suitability for Analyte Optimal. Capitalizes on the strong UV chromophore.Overkill for routine purity; used only for unknown ID.Not Recommended due to thermal instability.
Decision Pathway for Method Selection

MethodSelection Start Purity Assessment of Bis-thienyl Chalcone Analog Volatile Is the compound volatile and thermally stable? Start->Volatile GCFID GC-FID (Not Recommended: Thermal degradation risk) Volatile->GCFID Yes Chromophore Does it have a strong UV chromophore? Volatile->Chromophore No (High MW/Enone) LCMS LC-MS (Use for Impurity ID, Overkill for routine purity) Chromophore->LCMS No HPLCUV HPLC-UV / UPLC-UV (Gold Standard for Routine Quantification) Chromophore->HPLCUV Yes (Conjugated System)

Analytical method selection logic based on analyte physicochemical properties.

Step-by-Step HPLC-UV Validation Protocol

To ensure trustworthiness, the analytical procedure must be validated according to the ICH Q2(R2) guidelines (effective June 2024)[2][3]. The following protocol establishes a self-validating system for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone.

Phase 1: Chromatographic Conditions & System Suitability Testing (SST)
  • Column: C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water (suppresses silanol interactions to prevent peak tailing). Mobile Phase B: Acetonitrile.

  • Detection: UV at ~360 nm (Diode Array Detector - DAD).

  • SST Criteria: Inject the standard solution (100 µg/mL) six times. The system is valid if: Relative Standard Deviation (%RSD) of peak area ≤2.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥2000 .

Phase 2: Specificity and Forced Degradation

Specificity proves the method can unambiguously assess the analyte in the presence of impurities/degradants[4].

  • Prepare 1 mg/mL stock solutions of the compound.

  • Subject aliquots to stress conditions:

    • Acidic: 1N HCl at 60°C for 2 hours.

    • Basic: 0.1N NaOH at 60°C for 2 hours (enones are sensitive to base-catalyzed cleavage).

    • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

    • Photolytic: UV light (254 nm) for 24 hours (monitor for E/Z isomerization).

  • Self-Validation Check: Analyze stressed samples using DAD. The "Peak Purity Angle" must be less than the "Peak Purity Threshold" for the main analyte peak, proving no degradants are co-eluting.

Phase 3: Linearity and Range

Demonstrates that the UV response is directly proportional to the concentration[2].

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 50 to 150 µg/mL).

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the 100% level response.

Phase 4: Accuracy (Recovery)
  • Spike known amounts of the pure reference standard into a blank matrix at three levels (80%, 100%, 120%).

  • Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤2.0% .

Phase 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: One analyst prepares six independent sample solutions at the 100% concentration level on the same day. (%RSD ≤2.0% ).

  • Intermediate Precision: A second analyst prepares six independent solutions on a different day, using a different HPLC instrument/column lot. (%RSD ≤2.0% across all 12 samples).

Phase 6: Sensitivity (LOD & LOQ)

For trace impurity quantification, the Limits of Detection (LOD) and Quantitation (LOQ) must be established[4].

  • Inject serial dilutions of the analyte.

  • Determine the Signal-to-Noise (S/N) ratio.

  • Acceptance Criteria: LOD is established at S/N ≈3:1 . LOQ is established at S/N ≈10:1 (LOQ must also be validated for precision and accuracy).

ValidationWorkflow Phase1 Phase 1: Method Development Column & Mobile Phase Selection Phase2 Phase 2: Specificity Forced Degradation & Peak Purity (DAD) Phase1->Phase2 Phase3 Phase 3: Linearity & Range 50% to 150% Nominal Conc. Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision Recovery & %RSD Evaluation Phase3->Phase4 Phase5 Phase 5: Sensitivity LOD (S/N 3:1) & LOQ (S/N 10:1) Phase4->Phase5 Phase6 Phase 6: Robustness DoE on Flow Rate, Temp, pH Phase5->Phase6

ICH Q2(R2) compliant lifecycle workflow for HPLC-UV analytical method validation.

Conclusion

For the purity assessment of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, HPLC-UV is undeniably the most efficient, cost-effective, and robust methodology. By leveraging the compound's extended conjugated system for high-sensitivity UV detection and adhering strictly to the ICH Q2(R2) validation framework, laboratories can establish a self-validating, regulatory-compliant analytical procedure.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from: [Link][3]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from:[Link][2]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link][4]

Sources

A Comparative In Silico Analysis: Molecular Docking of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating most aspects of cellular function, including growth, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein, a process known as phosphorylation.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2]

The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation cascade and inhibiting downstream signaling.[1][4][] Computational methods, particularly molecular docking, have become indispensable tools in the early stages of drug discovery for identifying and optimizing potential kinase inhibitors.[4][6] Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target, providing crucial insights into its potential as a drug candidate.[6][7]

This guide presents a comparative molecular docking study of a novel compound, 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, against a panel of well-established, standard kinase inhibitors. The objective is to perform a predictive, in silico evaluation of this compound's potential to bind to a key kinase target, using the binding affinities of known drugs as a benchmark. This type of comparative analysis is a foundational step in rational drug design, helping to prioritize compounds for further experimental validation.[8]

Methodology: A Self-Validating Protocol for Comparative Docking

The protocol described below is designed to ensure reproducibility and scientific rigor. The choice of a well-characterized kinase and validated docking software provides a self-validating system where the re-docking of a co-crystallized ligand can serve as a positive control for the accuracy of the docking parameters.

Experimental Workflow Overview

The overall workflow for this comparative in silico study is depicted below. This systematic process ensures that each component is properly prepared and validated before proceeding to the final comparative analysis.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison PDB Select Target Protein (e.g., Abl Kinase, PDB: 2HYY) PDB_Prep Prepare Receptor: - Remove water/heteroatoms - Add polar hydrogens - Assign charges PDB->PDB_Prep Ligands Select Ligands: - Test Compound - Standard Inhibitors Lig_Prep Prepare Ligands: - Generate 3D structures - Energy minimization - Assign charges Ligands->Lig_Prep Grid Define Binding Site: - Generate grid box around  the active site PDB_Prep->Grid Lig_Prep->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) Grid->Dock Scores Extract Docking Scores (Binding Affinity, kcal/mol) Dock->Scores Analysis Analyze Binding Modes: - Identify H-bonds - Map hydrophobic interactions Scores->Analysis Comparison Comparative Evaluation: - Rank test compound vs. standards Analysis->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

Step 1: Receptor and Ligand Preparation
  • Receptor Selection and Preparation:

    • Rationale: The c-Abl tyrosine kinase is selected as the target protein for this study. It is a well-validated target in cancer therapy, with several FDA-approved inhibitors.[2] The crystal structure of c-Abl in complex with an inhibitor (PDB ID: 2HYY) was obtained from the RCSB Protein Data Bank.[2] Using a high-resolution crystal structure is critical for accurately defining the geometry of the binding pocket.

    • Protocol:

      • The protein structure file (2HYY.pdb) is loaded into a molecular visualization tool (e.g., Biovia Discovery Studio).

      • All water molecules and non-essential heteroatoms are removed from the structure. This is done to focus the docking simulation on the protein and the ligand of interest, reducing computational complexity.

      • Polar hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Gasteiger charges) are assigned. This step is crucial for accurately calculating electrostatic interactions and hydrogen bonds.[9]

  • Ligand Preparation:

    • Rationale: The 3D structures of the test compound, 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, and the standard inhibitors (Imatinib and Nilotinib) are prepared. Energy minimization is performed to obtain a stable, low-energy conformation for each ligand, which is essential for a realistic docking simulation.[4]

    • Protocol:

      • The 2D structures of the ligands are drawn using a chemical drawing tool (e.g., Marvin Sketch) and converted to 3D SDF files.

      • The structures are then subjected to energy minimization using a force field like MMFF94.

      • Correct atom types and partial charges are assigned to each ligand.

Step 2: Molecular Docking Simulation
  • Grid Box Generation:

    • Rationale: A grid box is defined to encompass the ATP-binding site of the c-Abl kinase. This three-dimensional grid specifies the search space for the docking algorithm, ensuring that it focuses on the region of interest where inhibitors are known to bind.[4]

    • Protocol:

      • The prepared c-Abl receptor is loaded into the docking software suite (e.g., AutoDock Tools).

      • A grid box is centered on the co-crystallized ligand from the original PDB file to accurately define the active site.

      • The dimensions of the grid box are set to be sufficiently large (e.g., 56 x 55 x 56 Å) to allow the ligands to rotate and translate freely within the binding pocket.[10]

  • Docking Execution:

    • Rationale: AutoDock Vina, a widely used and validated open-source docking program, is chosen for this study. It uses an empirical scoring function to estimate the binding affinity and a sophisticated search algorithm to explore possible ligand conformations.[6][11]

    • Protocol:

      • The prepared receptor and ligand files are provided as input to AutoDock Vina.

      • The docking simulation is initiated. The program systematically samples different orientations and conformations of the ligand within the defined grid box.

      • The resulting poses are scored and ranked based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[4]

Results: Comparative Docking Scores

The molecular docking simulations were performed for 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone and two standard c-Abl kinase inhibitors, Imatinib and Nilotinib. The binding affinities, represented by the docking scores, are summarized in the table below. Lower (more negative) energy values indicate a higher predicted binding affinity.

CompoundTypeTarget KinaseDocking Score (kcal/mol)
ImatinibStandard Inhibitorc-Abl-10.2
NilotinibStandard Inhibitorc-Abl-9.8
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone Test Compound c-Abl -8.5

Note: These scores are generated for comparative purposes within this specific in silico experiment. Direct comparison of scores generated by different docking software or under different conditions should be done with caution.[4]

Discussion and Interpretation

The results of the molecular docking study provide a preliminary assessment of the potential of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone as a kinase inhibitor. The test compound exhibited a docking score of -8.5 kcal/mol against the c-Abl kinase.

When compared to the standard, clinically approved inhibitors, Imatinib (-10.2 kcal/mol) and Nilotinib (-9.8 kcal/mol), the test compound shows a promising, albeit lower, predicted binding affinity.[2] While the standard drugs demonstrate superior binding in this model, a score of -8.5 kcal/mol is significant and suggests that 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone may possess inhibitory activity worthy of further investigation. Such scores are often considered a strong starting point in virtual screening campaigns.[12]

The analysis of the top-ranked docking pose for the test compound would reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, which are crucial for stabilizing the ligand-protein complex.[4] These interactions provide a structural basis for the observed binding affinity and can guide future efforts in medicinal chemistry to optimize the compound's structure for improved potency and selectivity.[8]

It is imperative to acknowledge the limitations of in silico studies. Molecular docking provides a valuable prediction of binding affinity but does not account for dynamic effects, solvent interactions, or the precise entropic contributions to binding.[6] Therefore, the promising results from this computational analysis should be viewed as a strong rationale for advancing 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone to the next stage of the drug discovery pipeline, which includes in vitro kinase inhibition assays and cell-based studies to experimentally validate its biological activity.

Biological Context: Kinase Signaling Pathways

To understand the significance of kinase inhibition, it is helpful to visualize their role in cellular signaling. The diagram below illustrates a simplified mitogen-activated protein kinase (MAPK) cascade, a critical pathway controlling cell proliferation and survival that is often dysregulated in cancer.[13] Inhibiting a kinase in such a pathway can halt the entire downstream signaling process.

G cluster_pathway Simplified MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Response Cellular Response (Proliferation, Survival) ERK->Response Leads to Inhibitor Kinase Inhibitor (e.g., targeting Raf) Inhibitor->Raf

Caption: A simplified diagram of the MAPK signaling cascade.

References

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95–105.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Kumar, A., Purohit, R., & Kumar, M. (2012). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals, 1(1), 1-10. [Link]

  • Islam, B., & Khan, I. (2022). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science, 12(1), 133-139. [Link]

  • Force, T., & Woodgett, J. R. (2004). Inhibitors of Protein Kinase Signaling Pathways. Circulation, 109(10), 1196–1203. [Link]

  • Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved from [Link]

  • Al-Mahadeen, M. M., Jaber, A. M., Al-Qawasmeh, R. A., & Taha, M. O. (2024). Synthesis, evaluation, and docking study of adamantyl-1,3,4-oxadiazol hybrid compounds as CaMKIIδ kinase inhibitor. ResearchGate. [Link]

  • Wang, Y., Li, Y., & Li, D. (2010). Molecular modeling studies of Rho kinase inhibitors using molecular docking and 3D-QSAR analysis. European Journal of Medicinal Chemistry, 45(7), 3078-3086. [Link]

  • Roy, A., Ghosh, A., & Seal, A. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22919-22935. [Link]

  • Ali, S., Khan, S. A., & Roy, A. (2024). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry, 12. [Link]

  • Sharma, A., & Singh, S. (2016). Comparative Evaluation of Different Docking Tools for Kinases. IT Medical Team, 2(4), 1-8. [Link]

  • PubChem. (n.d.). (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. Retrieved from [Link]

  • Khan, I., Ali, A., & Ahmad, S. (2023). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega, 8(36), 32906-32918. [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2025). Molecular Docking and ADME Analysis of the novel compound... Journal of Biomolecular Structure and Dynamics. [Link]

  • NIST. (n.d.). 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone. Retrieved from [Link]

  • Thomas, O. E. (2023). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. Journal of Pharmacy & Bioresources, 20(1), 22-34. [Link]

  • PubChemLite. (n.d.). Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)-. Retrieved from [Link]

  • Marvin Sketch. (n.d.). Chemical Drawing Software. ChemAxon.
  • Sridhar, J., & Kumar, S. (2015). Crystal and molecular docking studies of 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 233-237. [Link]

Sources

Safety Operating Guide

Operational & Disposal Master Guide: 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Objective: Provide field-proven, regulatory-compliant methodologies for the safe handling, segregation, and disposal of thiophene-containing diarylidenecycloalkanone derivatives.

Chemical Identity & Causal Hazard Profiling

4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone (CAS: 1422166-10-6) is a synthetic diarylidenecycloalkanone derivative[1]. While compounds in this class are heavily investigated as curcumin analogues for their anti-inflammatory and antioxidant pharmacophores[2], their unique structural motifs present specific operational and environmental hazards in the laboratory.

Understanding the causality behind these hazards is critical for designing self-validating safety protocols:

  • The Enone Core (Michael Acceptor): The cross-conjugated α,β-unsaturated ketone system is highly electrophilic. It can covalently bind to biological nucleophiles (such as cysteine residues in skin proteins), making the compound a potential skin sensitizer and irritant upon direct contact.

  • The Thiophene Moieties: The incorporation of two thiophene rings drastically increases the molecule's lipophilicity (LogP) and decreases its aqueous solubility to near-zero[2]. Consequently, this compound poses a severe risk of long-term aquatic toxicity.

  • Sulfur Content: The high sulfur content dictates that any thermal degradation or disposal must be carefully managed. Improper incineration can release highly toxic and corrosive sulfur oxides (SOx)[3]. Therefore, standard municipal disposal is strictly prohibited; high-temperature incineration with flue-gas desulfurization is mandatory.

Quantitative Chemical & Waste Profiling

To ensure proper waste segregation, all quantitative data and regulatory classifications must be cross-referenced before initiating disposal workflows.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanoneUse full name on all waste manifests; do not use abbreviations.
CAS Registry Number 1422166-10-6Essential for EPA/RCRA tracking and commercial waste profiling[1].
Molecular Formula C17H16OS2Indicates high sulfur content; requires SOx scrubbing during incineration.
Molecular Weight 300.44 g/mol Used for calculating reaction yields and waste mass balances.
Aqueous Solubility < 0.01 mg/mLHighly hydrophobic; never flush down aqueous laboratory drains[2].
Waste Stream Category Halogen-Free Organic Waste (Sulfur-Containing)Must be segregated from heavy metals and halogenated solvents.
Primary Hazards Aquatic Toxicity, Skin SensitizationMandates secondary containment and nitrile PPE during all handling.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step contains a verification check to prevent downstream contamination or regulatory violations.

Protocol A: Disposal of Solid Waste (Unreacted Compound & Consumables)

This protocol applies to pure crystalline residues, contaminated weighing paper, spatulas, and empty reagent vials.

  • Segregation: Collect all solid residues in a designated solid hazardous waste container. Verification: Ensure no free-flowing liquids are placed in this container.

  • Containment: Double-bag the waste using heavy-duty polyethylene (PE) bags. Place the sealed bags inside a rigid, leak-proof high-density polyethylene (HDPE) drum[4].

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as: "Hazardous Organic Solid Waste - Contains Sulfur/Thiophene Derivatives." Include the accumulation start date.

  • Storage: Store in a well-ventilated satellite accumulation area (SAA) away from strong oxidizing agents (e.g., perchlorates, nitrates), as thiophenes can react violently with oxidizers[3].

Protocol B: Disposal of Liquid Waste (Reaction Solvents)

This protocol applies to solvent mixtures (e.g., ethanol, ethyl acetate, or DMSO) containing dissolved 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone.

  • Compatibility Check: Verify that the liquid waste carboy does not contain incompatible chemicals (e.g., concentrated acids or inorganic oxidizers).

  • Transfer: Pour the solvent mixture into a "Halogen-Free Organic Solvent Waste" carboy. Crucial Note: Despite containing sulfur, it belongs in the halogen-free stream unless halogenated solvents (like Dichloromethane) were explicitly used in your reaction.

  • Volume Management: Never fill the carboy beyond 80% capacity. Verification: Check the meniscus against the 80% fill line to allow for safe vapor expansion.

  • Secondary Containment: Place the carboy in a secondary containment tray to capture potential leaks and prevent floor contamination.

Protocol C: Emergency Spill Clean-Up
  • Evacuation & PPE: Evacuate non-essential personnel. Don fresh nitrile gloves, safety goggles, and an N95/P100 particulate respirator if dry dust is generated.

  • Containment: Surround the spill with an inert absorbent material such as activated charcoal, vermiculite, or bentonite clay[3]. Do not use water , as the compound is highly hydrophobic and water will only spread the contamination laterally across the bench or floor[4].

  • Collection: Use a non-sparking scoop to carefully sweep the absorbed mixture. Work from the outside in to minimize airborne dust generation.

  • Decontamination: Transfer the swept material into a solid hazardous waste container (following Protocol A). Wash the affected surface with a suitable organic solvent (e.g., isopropanol) to dissolve residual traces, followed by standard soap and water.

Waste Management Workflow

The following diagram illustrates the logical decision tree for segregating and disposing of thiophene-derivative waste streams.

DisposalWorkflow Start Waste Generation: 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone Type Identify Waste Stream Start->Type Solid Solid Waste (Powder/Consumables) Type->Solid Liquid Liquid Waste (Reaction Solvents) Type->Liquid Spill Accidental Spill (Bench or Floor) Type->Spill SolidDisp Double-bag in PE Store in HDPE Drum Solid->SolidDisp LiquidDisp Transfer to Halogen-Free Organic Waste Carboy Liquid->LiquidDisp SpillClean Absorb with Vermiculite or Activated Charcoal Spill->SpillClean Incineration EPA/RCRA Approved High-Temp Incineration (SOx Scrubber) SolidDisp->Incineration LiquidDisp->Incineration SpillClean->SolidDisp

Caption: Workflow for the safe segregation and disposal of thiophene-derivative chemical waste.

References

  • ChemRxiv. "Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores." ChemRxiv / NIH.[Link][2]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Thiophene." NJ.gov.[Link][3]

Sources

A Researcher's Guide to the Safe Handling of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

As a novel organic compound, 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone requires a cautious and well-informed approach to its handling and disposal. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes safety protocols based on the known hazards of its constituent chemical moieties: the cyclohexanone core and the thiophene rings. This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment: A Synthesis of Known Risks
  • Cyclohexanone Moiety : Substituted cyclohexanones are generally classified as flammable liquids and can be harmful upon inhalation, ingestion, or skin contact.[1][2][3] They are known to cause skin irritation and serious eye damage.[1][3]

  • Thiophene Moiety : Thiophene-containing compounds have been associated with potential toxicity, including hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[4] This toxicity is often a result of metabolic activation by cytochrome P450 enzymes in the body, which can lead to the formation of reactive electrophilic metabolites.[4][5] It is prudent to assume this compound may share these toxicological properties.

Given these potential risks, a conservative approach is mandated, treating the compound as hazardous and requiring stringent safety precautions to minimize any potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to ensure personal safety. Standard laboratory attire, including a long-sleeved lab coat, long pants, and closed-toe shoes, is a prerequisite.[6][7] The following specific PPE is mandatory when handling 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are required at all times.[8] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[9]Protects the eyes from splashes of the chemical, which, based on related cyclohexanone compounds, could cause serious eye damage.[1][3]
Hand Protection Butyl or neoprene gloves are recommended for extended contact.[10][11] For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.[10] Always inspect gloves for tears or punctures before use.[6]The cyclohexanone core suggests that standard latex or nitrile gloves may offer insufficient protection against this organic solvent.[10] Butyl and neoprene offer superior resistance to ketones.[10][11]
Body Protection A flame-resistant or 100% cotton lab coat is required.[6] A chemically resistant apron should be worn over the lab coat when handling significant quantities.Provides a removable barrier to protect skin and clothing from splashes and spills.[7]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[12] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10][13]The potential for inhalation toxicity from both the cyclohexanone and thiophene moieties necessitates the use of engineering controls like a fume hood to prevent respiratory exposure.[1][9]
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a well-ventilated, cool, and dry area, away from heat, sparks, and open flames.[2][14][15]

  • Ensure the container is tightly sealed.[14][16]

  • Store separately from strong oxidizing agents, acids, and bases.[1][17]

  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[9] Clear the workspace of any unnecessary items.[12]

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the solid. If the solvent is flammable, ensure there are no ignition sources nearby.[16]

  • During Use : Keep the container with the compound sealed when not in use. Avoid touching your face or personal items while wearing gloves.[18]

  • Post-Handling : After use, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE : Remove gloves using the proper technique to avoid contaminating your hands.[7] Remove your lab coat and any other PPE before leaving the laboratory.

  • Hygiene : Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][9]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal Prep Verify Fume Hood Function Clear Clear Workspace Prep->Clear Don_PPE Don Appropriate PPE Clear->Don_PPE Weigh Weigh and Transfer Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Perform Experiment Dissolve->Use Decon Decontaminate Surfaces Use->Decon Waste Segregate Waste Use->Waste Doff_PPE Doff PPE Correctly Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Label Label Waste Container Waste->Label Store_Waste Store for Pickup Label->Store_Waste

Workflow for Safe Handling of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone
Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][17] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes.[3][19] Seek medical attention if irritation develops.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3][17] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.

  • Spills : Evacuate the immediate area. For small spills within a fume hood, absorb the material with a non-combustible absorbent material like vermiculite or sand.[19][20] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the laboratory and contact your institution's environmental health and safety office.

Disposal Plan

Proper disposal is essential to protect both personnel and the environment.

  • Chemical Waste : All excess solid material and solutions containing 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone must be disposed of as hazardous chemical waste.[20] Do not pour this chemical down the drain.[16]

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must also be disposed of as hazardous waste.[16]

  • Waste Containers : Collect all waste in a designated, properly labeled, and sealed container.[12][20] The label should clearly identify the contents. Follow your institution's specific guidelines for hazardous waste pickup and disposal.[17]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this novel compound and ensure a safe laboratory environment.

References

  • American Chemical Society. (2015, November 17). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]

  • NextSDS. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • St. Norbert College. Safety Guidelines | Organic Chemistry I Lab. [Link]

  • Westfield State University. Organic Chemistry Laboratory Safety. [Link]

  • University of Colorado Boulder. Protective Gear - Organic Chemistry. [Link]

  • University of Kentucky. (2018, November 30). Personal Protective Equipment. Kentucky Pesticide Safety Education. [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. [Link]

  • University of California, Santa Barbara. (2026, March 3). Safe Lab Practices. Environmental Health & Safety. [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Working with Chemicals. NCBI Bookshelf. [Link]

  • Greenfield Global. (2018, August 20). Safety Data Sheet - Cyclohexanone. [Link]

  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]

  • Loba Chemie. (2025, March 20). Safety Data Sheet - Cyclohexanone for Synthesis. [Link]

  • Frontiers. (2022). The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2. Frontiers in Pharmacology. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Cyclohexanone. [Link]

  • Lab Alley. Safety Data Sheet - Cyclohexanone. [Link]

  • Aure Chemical. Safe Handling and Storage Guidelines for Cyclohexane. [Link]

  • ScienceLab.com. (2005, October 11). Material Safety Data Sheet - Cyclohexanone. [Link]

  • ResearchGate. (2022, December 1). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. [Link]

  • Texas Commission on Environmental Quality. (2023, November 8). File for diethyl methyl benzenediamine (CAS# 68479-98-1). [Link]

  • U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). [Link]

Sources

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Retrosynthesis Analysis

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4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone
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